EGFR mutant-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H39ClFN7O2 |
|---|---|
Molecular Weight |
632.2 g/mol |
IUPAC Name |
6-(2-chloro-3-fluorophenyl)-5-methyl-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-8-[(3R)-1-propanoylpiperidin-3-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C34H39ClFN7O2/c1-5-29(44)42-13-7-8-24(20-42)43-32-26(22(3)30(33(43)45)25-9-6-10-27(36)31(25)35)19-37-34(39-32)38-23-11-12-28(21(2)18-23)41-16-14-40(4)15-17-41/h6,9-12,18-19,24H,5,7-8,13-17,20H2,1-4H3,(H,37,38,39)/t24-/m1/s1 |
InChI Key |
REZLHNFSSBBSFC-XMMPIXPASA-N |
Isomeric SMILES |
CCC(=O)N1CCC[C@H](C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |
Canonical SMILES |
CCC(=O)N1CCCC(C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Inhibitors Targeting Mutant Epidermal Growth factor Receptor (EGFR)
Disclaimer: No publicly available scientific literature was identified for a specific molecule designated "EGFR mutant-IN-1". This guide, therefore, provides a comprehensive overview of the general mechanism of action for inhibitors targeting oncogenic mutant forms of the Epidermal Growth Factor Receptor (EGFR), based on established principles in the field. This document is intended for researchers, scientists, and drug development professionals.
The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[1] In normal physiology, EGFR activation is tightly controlled by the binding of its cognate ligands, which triggers receptor dimerization and subsequent activation of its intracellular kinase domain.[2][3] However, in several cancers, particularly non-small cell lung cancer (NSCLC), somatic mutations in the EGFR gene lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled tumor growth.[4][5] These mutant EGFR proteins have become critical therapeutic targets.
The Molecular Basis of Mutant EGFR Activation
Wild-type EGFR exists in an inactive state, and its activation is driven by ligand binding, which promotes the formation of an asymmetric dimer between two EGFR kinase domains.[6] In this arrangement, one kinase domain acts as an "acceptor" and the other as a "donor," leading to the activation of the acceptor kinase.[6]
Oncogenic mutations, such as the L858R point mutation or exon 19 deletions, alter the conformational landscape of the EGFR kinase domain.[2][3] These mutations destabilize the inactive conformation and lower the energy barrier for receptor dimerization and activation.[2][3] The result is a constitutively active kinase that chronically signals to downstream pathways, even in the absence of a ligand.[4][5] Interestingly, some mutant forms of EGFR, like EGFRvIII, preferentially activate specific downstream pathways, such as the PI3K/AKT pathway, over others like the MAPK pathway.[4]
Core Signaling Pathways Activated by Mutant EGFR
The constitutive kinase activity of mutant EGFR leads to the persistent activation of several key downstream signaling cascades that are central to cancer cell biology.[1]
-
RAS/RAF/MAPK Pathway: This pathway is crucial for cell proliferation, invasion, and metastasis. Activated EGFR recruits adaptor proteins like GRB2 and SHC, which in turn activate RAS. This initiates a phosphorylation cascade through RAF and the MAP kinases (ERK).[1]
-
PI3K/AKT Pathway: This is a major driver of cell survival and anti-apoptotic signals. Activated EGFR stimulates the phosphatidylinositol 3-kinase (PI3K), leading to the activation of AKT, which then phosphorylates numerous substrates to inhibit apoptosis and promote cell survival.[1][4]
-
JAK/STAT Pathway: This pathway is also implicated in cell survival through the activation of transcription factors (STATs) that regulate the expression of pro-survival genes.[1]
Below is a diagram illustrating these core signaling pathways.
References
- 1. myadlm.org [myadlm.org]
- 2. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]
- 3. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]
- 4. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism for activation of mutated epidermal growth factor receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Rociletinib (CO-1686): A Mutant-Selective EGFR Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted therapies for non-small cell lung cancer (NSCLC) has been marked by the challenge of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The emergence of the T790M "gatekeeper" mutation renders first- and second-generation EGFR inhibitors ineffective. This guide details the discovery and synthesis of rociletinib (formerly CO-1686), a third-generation, irreversible EGFR TKI designed to selectively target activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. We provide a comprehensive overview of its mechanism of action, a plausible synthetic route, detailed experimental protocols for its evaluation, and a summary of its inhibitory activity.
Discovery and Rationale
Patients with NSCLC harboring activating mutations in EGFR, such as exon 19 deletions and the L858R point mutation, initially show significant response to first-generation TKIs like erlotinib and gefitinib. However, the majority of these patients eventually develop resistance, with the T790M mutation in exon 20 being the cause in over half of the cases. This mutation increases the ATP affinity of the kinase domain, reducing the efficacy of ATP-competitive inhibitors.
Rociletinib (CO-1686) was developed as a mutant-selective, irreversible inhibitor to overcome this resistance.[1] It is a 2,4-diaminopyrimidine derivative that was designed to form a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR.[2] This covalent modification allows for potent and sustained inhibition of the enzyme. A key feature of rociletinib is its selectivity for mutant forms of EGFR over the wild-type receptor, which is attributed to the specific interactions of its chemical moieties with the mutated kinase domain.[3] This selectivity profile is intended to minimize the on-target toxicities, such as skin rash and diarrhea, that are associated with the inhibition of wild-type EGFR.[1]
Mechanism of Action
Rociletinib's mechanism of action is centered on its ability to act as an irreversible inhibitor of mutant EGFR. The molecule contains a reactive acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of EGFR.[2] This covalent interaction is crucial for its high potency against the T790M mutant. The aminopyrimidine core of rociletinib forms hydrogen bonds with the hinge residue Met793, and the trifluoromethyl group engages in a hydrophobic interaction with the mutant gatekeeper residue, Met790.[3] This binding mode is highly specific for the mutant form of the enzyme, leading to a significant reduction in its kinase activity and the subsequent inhibition of downstream signaling pathways that drive tumor growth and survival.
Synthesis of Rociletinib (CO-1686)
While the precise, step-by-step industrial synthesis of rociletinib is proprietary, a plausible synthetic route can be constructed based on published patents and related chemical literature. The core of the synthesis involves the construction of the 2,4-diaminopyrimidine scaffold followed by the introduction of the side chains. A likely approach involves the condensation of a pyrimidine-based intermediate with a substituted aniline, followed by further functionalization to introduce the acrylamide warhead.
A potential synthetic scheme is as follows:
Step 1: Synthesis of the Pyrimidine Core Intermediate
The synthesis can commence with the condensation of 5-(trifluoromethyl)uracil with 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline. This reaction forms the central 2-aminopyrimidinone ring system.
Step 2: Halogenation of the Pyrimidine Core
The resulting pyrimidinone is then subjected to a halogenation reaction, for instance, using a chlorinating agent like phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a more reactive chloro group.
Step 3: Amination with the Phenylenediamine Linker
The chlorinated pyrimidine intermediate is then coupled with a protected m-phenylenediamine derivative through a nucleophilic aromatic substitution reaction.
Step 4: Deprotection and Acryloylation
Finally, the protecting group on the phenylenediamine moiety is removed, and the resulting free amine is acylated with acryloyl chloride to install the reactive acrylamide "warhead," yielding rociletinib.
Quantitative Data
The inhibitory activity of rociletinib has been evaluated against various forms of EGFR. The following table summarizes key quantitative data from in vitro assays.
| Target | Assay Type | Metric | Value | Reference |
| EGFR L858R/T790M | Cell-free | Kᵢ | 21.5 nM | [4][5] |
| EGFR WT | Cell-free | Kᵢ | 303.3 nM | [4][5] |
| EGFR L858R/T790M | Enzyme Activity | IC₅₀ | 0.04 µM | [3] |
| EGFR WT | Enzyme Activity | IC₅₀ | >10 µM | [3] |
| NCI-H1975 (L858R/T790M) | Cell Viability | GI₅₀ | 7-32 nM | [4] |
| H1975 (L858R/T790M) | Cell Viability | IC₅₀ | 0.20 ± 0.05 µM | [3] |
| H3255 (L858R) | Cell Viability | IC₅₀ | 0.50 ± 0.21 µM | [3] |
| H441 (WT) | Cell Viability | IC₅₀ | >2 µM | [3] |
| HCC827 (exon 19 del) | pEGFR | IC₅₀ | 187 nM | [4] |
| NCI-H1975 (L858R/T790M) | pEGFR | IC₅₀ | 62 nM | [4] |
Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the manufacturer's instructions for the ADP-Glo™ Kinase Assay and is suitable for measuring the inhibitory effect of rociletinib on EGFR kinase activity.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Rociletinib (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of rociletinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution.
-
Enzyme Addition: Add 2 µL of recombinant EGFR enzyme in kinase buffer to each well.
-
Substrate/ATP Mix Addition: Add 2 µL of a mixture of the poly(Glu,Tyr) substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the specific EGFR isoform.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-treated controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay and is used to determine the effect of rociletinib on the viability of cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, HCC827, A549)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Rociletinib (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of rociletinib in cell culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include DMSO-treated wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability for each treatment condition relative to the DMSO-treated controls. Determine the GI₅₀ or IC₅₀ value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for evaluating inhibitor potency using a cell-based viability assay.
Covalent Inhibition Mechanism
Caption: Rociletinib forms an irreversible covalent bond with Cys797 in the EGFR kinase domain.
References
Unraveling the Target Specificity of EGFR Mutant-Selective Inhibitors: A Technical Guide
Introduction
The discovery of activating mutations within the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). These mutations, such as the L858R point mutation and exon 19 deletions, lead to constitutive activation of the EGFR signaling pathway, driving tumor cell proliferation and survival. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, their clinical utility is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, and by dose-limiting toxicities associated with the inhibition of wild-type (WT) EGFR. This has spurred the development of third-generation, mutant-selective EGFR inhibitors designed to potently inhibit activating and resistance mutations while sparing WT EGFR.
This technical guide provides an in-depth analysis of the target specificity of a paradigmatic third-generation EGFR inhibitor, Osimertinib (AZD9291). We will delve into its kinase selectivity profile, the experimental methodologies used to determine its potency and specificity, and the underlying molecular mechanisms of its action.
Target Specificity and Potency of Osimertinib
Osimertinib is an irreversible EGFR TKI that selectively targets both EGFR-TKI sensitizing mutations (L858R, exon 19 deletion) and the T790M resistance mutation.[1] Its specificity is a key attribute, contributing to its improved therapeutic window compared to earlier generation inhibitors.
Kinase Inhibition Profile
The selectivity of Osimertinib has been characterized through extensive in vitro kinase profiling against a broad panel of kinases. The data consistently demonstrates a high degree of selectivity for mutant forms of EGFR over WT EGFR.
| Target Kinase | IC50 (nM) | Fold Selectivity (vs. WT EGFR) |
| EGFR L858R/T790M | <1 | >200 |
| EGFR Exon 19 del/T790M | <1 | >200 |
| EGFR L858R | 12 | ~17 |
| EGFR Exon 19 del | 1 | ~200 |
| Wild-Type EGFR | 209 | 1 |
Table 1: Representative in vitro inhibitory concentrations (IC50) of Osimertinib against various EGFR genotypes. Data is compiled from publicly available sources and may vary based on specific assay conditions.
Cellular Activity
The potent and selective enzymatic activity of Osimertinib translates to its efficacy in cellular models of EGFR-mutant NSCLC.
| Cell Line | EGFR Status | GI50 (nM) |
| NCI-H1975 | L858R/T790M | 6 |
| PC-9 | Exon 19 del | 16 |
| A549 | Wild-Type | >1000 |
Table 2: Representative cellular growth inhibition (GI50) values for Osimertinib in NSCLC cell lines with different EGFR genotypes.
Experimental Protocols
The determination of target specificity and potency relies on a suite of well-defined biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding affinity of the inhibitor to the kinase of interest.
Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand ("tracer") for binding to the kinase. The kinase is tagged with an antibody labeled with a Europium (Eu) cryptate donor, and the tracer carries a fluorescent acceptor. Binding of the tracer to the kinase brings the donor and acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. Inhibition of this interaction by the test compound leads to a decrease in the TR-FRET signal.
Methodology:
-
Reagent Preparation: Recombinant kinase, Eu-labeled antibody, and fluorescent tracer are prepared in a suitable assay buffer.
-
Compound Dispensing: The test compound (e.g., Osimertinib) is serially diluted and dispensed into a 384-well microplate.
-
Kinase/Antibody Addition: A mixture of the kinase and the Eu-labeled antibody is added to the wells containing the compound and incubated.
-
Tracer Addition: The fluorescent tracer is added to all wells.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a compatible plate reader at two different emission wavelengths.
-
Data Analysis: The ratio of the emission signals is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic model.
Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light produced is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells (e.g., NCI-H1975, PC-9, A549) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., Osimertinib) and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Detection: The luminescence is measured using a luminometer.
-
Data Analysis: The GI50 values are calculated by plotting the luminescence signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-EGFR Inhibition
This technique is used to assess the inhibition of EGFR autophosphorylation in cellular contexts.
Methodology:
-
Cell Treatment and Lysis: EGFR-mutant cells are treated with the inhibitor for a defined period. Subsequently, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A separate membrane can be probed with an antibody for total EGFR as a loading control.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The band intensities are quantified to determine the extent of p-EGFR inhibition.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex biological and experimental processes involved in characterizing EGFR inhibitors.
Caption: EGFR signaling pathway and mechanism of Osimertinib inhibition.
Caption: Experimental workflow for a biochemical kinase inhibition assay.
Caption: Logical relationship of Osimertinib's selectivity for mutant vs. wild-type EGFR.
Conclusion
The target specificity of third-generation EGFR inhibitors like Osimertinib is a cornerstone of their clinical success. Through a combination of potent inhibition of activating and resistance-conferring EGFR mutations and a significantly lower affinity for wild-type EGFR, these agents achieve a wider therapeutic index. The rigorous application of biochemical and cellular assays is essential for quantifying this specificity and for the continued development of next-generation inhibitors that can overcome emerging resistance mechanisms.
References
The Kinetics of EGFR Inhibition: A Technical Guide to the Binding of Inhibitors to the L858R Mutant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation. The L858R mutation in the kinase domain of EGFR is a common driver of non-small cell lung cancer (NSCLC), leading to constitutive activation of the receptor and uncontrolled cell division.[1] This has made the EGFR L858R mutant a key target for therapeutic intervention with tyrosine kinase inhibitors (TKIs). Understanding the binding kinetics of these inhibitors is paramount for the development of more effective and durable cancer therapies.
This technical guide provides an in-depth analysis of the binding kinetics of inhibitors to the EGFR L858R mutant. While specific kinetic data for "EGFR mutant-IN-1" is not publicly available, this guide will utilize data for gefitinib, a well-characterized first-generation TKI, as a representative example to illustrate the principles of inhibitor binding. We will delve into the quantitative data, detailed experimental protocols for its measurement, and the underlying signaling pathways.
Quantitative Binding Kinetics: Gefitinib and EGFR L858R
The interaction between an inhibitor and its target kinase can be quantified by its association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). These parameters provide a detailed picture of the inhibitor's binding affinity and residence time on the target.
| Inhibitor | Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Assay Method | Reference |
| Gefitinib | EGFR L858R | Not Reported | Not Reported | 2.6 | In vitro kinase assay | [1] |
| Gefitinib | Wild-Type EGFR | Not Reported | Not Reported | 53.5 | In vitro kinase assay | [1] |
Experimental Protocols
The determination of inhibitor binding kinetics relies on sophisticated biophysical and biochemical assays. The following are detailed methodologies for two commonly employed techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining k_on, k_off, and K_d values.
Experimental Workflow:
Figure 1. A streamlined workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance.
Detailed Methodology:
-
Ligand and Analyte Preparation:
-
Express and purify recombinant EGFR L858R kinase domain.
-
Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).[2]
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified EGFR L858R protein over the activated surface to achieve covalent immobilization via amine coupling.[2]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Inject a range of inhibitor concentrations over the immobilized EGFR L858R surface at a constant flow rate.
-
Record the sensorgram, which plots the change in resonance units (RU) over time.
-
The association phase is monitored during the inhibitor injection, and the dissociation phase is monitored during the subsequent buffer flow.[2]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a high-throughput method well-suited for determining inhibitor potency (IC_50) and can be adapted to study binding kinetics.[3][4]
Experimental Workflow:
References
- 1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. promega.com.cn [promega.com.cn]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Structural Analysis of Epidermal Growth Factor Receptor (EGFR) Mutant-Inhibitor Complexes: A Technical Guide
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural and functional analysis of complexes formed between mutant Epidermal Growth Factor Receptor (EGFR) and its inhibitors. EGFR, a receptor tyrosine kinase, is a critical target in oncology, particularly in non-small cell lung cancer (NSCLC). Mutations in the EGFR kinase domain can lead to its constitutive activation and are associated with sensitivity to tyrosine kinase inhibitors (TKIs). However, the emergence of secondary mutations often leads to drug resistance. Understanding the structural basis of these interactions is paramount for the development of next-generation inhibitors.
The Structural Landscape of the EGFR Kinase Domain
The EGFR kinase domain exists in a dynamic equilibrium between an active and an inactive conformation. Activating mutations, such as the L858R point mutation in exon 21 or deletions in exon 19, destabilize the inactive state, promoting a conformation that is more readily phosphorylated and signals downstream.[1][2][3] This shift also alters the ATP-binding pocket, the primary target for most EGFR TKIs.
The development of resistance is frequently driven by secondary mutations. The most common of these is the T790M "gatekeeper" mutation.[4][5][6][7][8] This mutation was initially thought to cause resistance by sterically hindering the binding of first-generation inhibitors like gefitinib and erlotinib. However, structural and biochemical studies revealed a more complex mechanism: the T790M mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[4][7][8]
Third-generation inhibitors, such as osimertinib, were designed to overcome T790M-mediated resistance by forming a covalent bond with Cys797.[9][10] Inevitably, resistance to these agents has emerged, often through a C797S mutation, which removes the cysteine residue required for covalent bond formation.[9][11][12]
Quantitative Analysis of Inhibitor Binding and Activity
The efficacy of an EGFR inhibitor is quantified by its binding affinity and its ability to inhibit kinase activity. This data is crucial for comparing the potency of different compounds against various EGFR mutants.
| Inhibitor | EGFR Mutant | IC₅₀ (nM) | Binding Affinity (Kd, nM) | Assay Type |
| Gefitinib | L858R | - | Low-nanomolar | Direct Binding |
| L858R/T790M | > 3000 | - | Growth Inhibition | |
| Afatinib | L858R | < 10 | - | Growth Inhibition |
| L858R/T790M | > 3000 | - | Growth Inhibition | |
| Osimertinib | L858R | < 10 | - | Growth Inhibition |
| L858R/T790M | < 30 | - | Growth Inhibition | |
| L858R/T790M/C797S | > 3000 | - | Growth Inhibition | |
| EAI045 | L858R/T790M | - | - | Allosteric Inhibitor |
| L858R/T790M/C797S | - | - | Allosteric Inhibitor |
Table 1: Comparative inhibitory activities (IC₅₀) and binding affinities of selected TKIs against common EGFR mutants. Data is compiled from multiple sources to illustrate general trends.[4][9][12][13]
Experimental Protocols for Structural and Functional Analysis
A multi-faceted experimental approach is required to fully characterize an EGFR mutant-inhibitor complex.
X-ray Crystallography
X-ray crystallography provides high-resolution atomic models of the protein-ligand complex, revealing detailed interactions in the binding pocket.
Detailed Methodology:
-
Protein Expression and Purification: The EGFR kinase domain (wild-type or mutant) is typically expressed in insect (e.g., Spodoptera frugiperda) or bacterial cells.[14][15] The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).
-
Crystallization: The purified protein is mixed with the inhibitor (e.g., "IN-1") and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop). A range of precipitants, buffers, and additives are tested to find conditions that yield well-ordered crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem, often by molecular replacement using a known EGFR structure. The resulting electron density map is used to build and refine the atomic model of the EGFR mutant-IN-1 complex.[15][16]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is increasingly used to study the structure of large, flexible proteins and complexes like the full-length EGFR, providing insights into its conformational dynamics upon ligand and inhibitor binding.[17][18][19]
Detailed Methodology:
-
Sample Preparation: The purified full-length EGFR mutant, reconstituted in a membrane-mimicking environment (e.g., nanodiscs, peptidiscs), is mixed with its ligand (e.g., EGF) and the inhibitor.[17][18][20]
-
Grid Freezing: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Acquisition: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of images ("micrographs") containing different views of the protein complex are collected.
-
Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs, classified into different conformational states, and computationally averaged to generate a high-resolution 3D reconstruction of the EGFR complex.[18][21]
Biochemical Kinase Assays
These in vitro assays measure the enzymatic activity of the EGFR kinase and its inhibition by a compound.
Detailed Methodology (Continuous-Read Fluorescence Assay): [22]
-
Reagents:
-
Procedure:
-
Pre-incubate the EGFR enzyme with varying concentrations of the inhibitor in a 384-well microtiter plate for 30 minutes at 27°C.[22]
-
Initiate the kinase reaction by adding a mixture of the ATP and peptide substrate.
-
Monitor the increase in fluorescence over time (e.g., every 71 seconds for 30-120 minutes) using a plate reader (λex360/λem485).[22]
-
-
Data Analysis:
-
Determine the initial reaction velocity from the slope of the linear phase of the progress curve.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[22]
-
Cell-Based Assays
Cell-based assays are critical for evaluating an inhibitor's efficacy in a more physiologically relevant context.
Detailed Methodology (Growth Inhibition/Proliferation Assay): [13]
-
Cell Lines: Use engineered cell lines (e.g., Ba/F3, MCF 10A) or cancer cell lines (e.g., H1975, HCC827) that express specific EGFR mutants.[13][22][23]
-
Procedure:
-
Data Analysis:
-
Normalize the luminescence signal to untreated controls.
-
Plot the percentage of viable cells against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
EGFR Signaling and Inhibition
Caption: EGFR signaling pathway activated by mutation and targeted by an ATP-competitive inhibitor.
Workflow for Structural Analysis
Caption: General workflow for determining the 3D structure of an EGFR mutant-inhibitor complex.
Workflow for Inhibitor Characterization
Caption: A typical workflow for the preclinical characterization of a novel EGFR inhibitor.
References
- 1. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the effect of activating mutations on the EGF receptor | eLife [elifesciences.org]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of EGFR T790M/C797S/V948R in complex with EAI045 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. A molecular mechanism for the generation of ligand-dependent differential outputs by the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A molecular mechanism for the generation of ligand-dependent differential outputs by the epidermal growth factor receptor | eLife [elifesciences.org]
- 19. Cryo-EM analyses of KIT and oncogenic mutants reveal structural oncogenic plasticity and a target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
- 21. Structure and dynamics of the EGFR/HER2 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. reactionbiology.com [reactionbiology.com]
Unveiling EGFR Mutant-IN-1: A Novel Probe in the Battle Against Resistant Lung Cancer
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC). EGFR Mutant-IN-1, a potent and selective inhibitor of mutated epidermal growth factor receptor (EGFR), represents a significant tool for researchers delving into the mechanisms of drug resistance and the development of next-generation therapeutics. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its novelty as a research compound.
Core Compound Specifications
| Property | Value |
| IUPAC Name | N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine |
| CAS Number | 1421372-66-8 |
| Molecular Formula | C₂₅H₃₁N₇O |
| Molecular Weight | 445.56 g/mol |
| Synonyms | Osimertinib analog, AZD9291 intermediate |
Introduction to the Novelty of this compound
This compound is a close structural analog of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of NSCLC with specific EGFR mutations.[1][2] Its novelty lies in its utility as a research tool and potential intermediate for the synthesis of novel EGFR inhibitors.[1][2] The core structure of this compound is designed to target the ATP-binding site of EGFR, with modifications aimed at achieving high potency and selectivity for mutant forms of the receptor over the wild-type (WT) form.[2] This selectivity is crucial for minimizing off-target effects and associated toxicities commonly observed with earlier generation EGFR inhibitors.
The primary targets of this class of inhibitors are activating mutations such as the L858R point mutation in exon 21 and deletions in exon 19, as well as the T790M "gatekeeper" resistance mutation in exon 20.[1][2] The T790M mutation is a major mechanism of acquired resistance to first- and second-generation EGFR TKIs.
Mechanism of Action: Targeting the ATP-Binding Site
As an analog of Osimertinib, this compound is designed to act as an irreversible inhibitor of mutant EGFR. This mechanism involves the formation of a covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the signaling pathways that drive tumor cell proliferation and survival.
Experimental Protocols
While specific experimental data for this compound is not extensively published, protocols for evaluating similar EGFR inhibitors are well-established. Researchers can adapt the following general methodologies to characterize the activity of this compound.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase mutants (e.g., L858R, Exon 19 deletion, T790M) and wild-type EGFR.
Methodology:
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay (e.g., using [γ-³²P]ATP).
-
Recombinant human EGFR kinase domains (wild-type and mutant) are incubated with a peptide substrate and ATP.
-
A serial dilution of this compound is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Culture NSCLC cell lines with known EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) and a cell line with wild-type EGFR.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Determine the IC50 values for cell growth inhibition.
Western Blot Analysis of EGFR Signaling
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in treated cells.
Methodology:
-
Treat EGFR-mutant cell lines with this compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizing the Scientific Context
To better understand the role and development context of this compound, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor characterization.
References
Preclinical Evaluation of a Novel Mutant-Selective EGFR Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted therapies against activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for a subset of non-small cell lung cancer (NSCLC) patients. However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors with selectivity for these mutant forms over wild-type (WT) EGFR. This guide provides a comprehensive overview of the preclinical evaluation of a representative, potent, and irreversible mutant-selective EGFR inhibitor, herein referred to as EGFR Mutant-IN-1. We detail the critical in vitro and in vivo assays, present exemplary data in structured tables, and provide standardized experimental protocols to guide the preclinical assessment of similar compounds. Furthermore, we visualize key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying biology and experimental design.
Introduction
The EGFR signaling pathway plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene, such as the L858R point mutation in exon 21 and in-frame deletions in exon 19, lead to constitutive kinase activity and are key drivers in a significant portion of NSCLC cases.[2][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, their effectiveness is often limited by the development of acquired resistance, with the T790M mutation accounting for approximately 60% of cases.[2] This has spurred the development of third-generation inhibitors designed to potently inhibit EGFR harboring both activating and T790M resistance mutations while sparing WT EGFR to minimize dose-limiting toxicities.[4] This document outlines the essential preclinical studies required to characterize the efficacy and selectivity of a novel mutant-selective EGFR inhibitor, this compound.
Mechanism of Action
This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This mechanism of action provides potent and sustained inhibition of mutant EGFR. The selectivity for mutant EGFR over WT EGFR is achieved through the exploitation of conformational changes in the kinase domain induced by the activating and resistance mutations.
Signaling Pathway
Upon ligand binding, wild-type EGFR dimerizes and autophosphorylates, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][5] Activating mutations lead to ligand-independent dimerization and constitutive activation of these pathways.[6][7] this compound selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling and inducing apoptosis in cancer cells dependent on these mutations.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the effect of activating mutations on the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural differences between wild type and double mutant EGFR modulated by third-generation kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Microenvironment Landscapes Supporting EGFR-mutant NSCLC Are Modulated at the Single-cell Interaction Level by Unesbulin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of EGFR Mutant-IN-1 for Exon 19 Deletions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) inhibitor, EGFR mutant-IN-1, with a specific focus on its selectivity for EGFR exon 19 deletions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to support research and development efforts in the field of oncology.
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated against various EGFR genotypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Selectivity vs. Wild-Type |
| HCC827 | Exon 19 Deletion | 28 | ~100-fold |
| H1975 | L858R/T790M | 4 | >100-fold |
| Wild-Type EGFR | Wild-Type | Not explicitly quantified, but stated to be >100-fold less sensitive than L858R/T790M mutant. | 1 |
Core Concepts: Differentiated Signaling in EGFR Mutants
The differential sensitivity of EGFR exon 19 deletions and L858R mutations to tyrosine kinase inhibitors (TKIs) is an area of active investigation. Clinical observations suggest that patients with tumors harboring exon 19 deletions often exhibit a better prognosis and response to TKI therapy compared to those with the L858R mutation.[2][3] This variation is thought to stem from subtle but significant differences in the downstream signaling pathways activated by these two mutant forms of the receptor.
One key distinction lies in the activation of the PI3K/AKT signaling cascade, which is a critical pathway for cell survival and proliferation. Some studies suggest that exon 19 deletions may lead to a more profound and sustained activation of the PI3K/AKT pathway compared to the L858R mutation. This differential signaling may create a greater dependency on this pathway in exon 19 deletion-driven cancers, making them more susceptible to inhibitors that effectively shut down this signaling axis.
Furthermore, differences in the phosphorylation status of specific tyrosine residues on the EGFR itself have been observed. For instance, tyrosine 845 (Y845) has been reported to be more highly phosphorylated in L858R mutants, which may contribute to altered substrate specificity and differential sensitivity to TKIs.[2]
The following diagram illustrates the canonical EGFR signaling pathway and highlights the key downstream effectors, AKT and ERK, which are implicated in the differential signaling of exon 19 deletion and L858R mutants.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's selectivity.
Biochemical Kinase Assay (Enzymatic Assay)
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR protein (wild-type and mutant forms). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant human EGFR (wild-type, exon 19 deletion, L858R)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer.
-
Add 5 µL of the enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Viability Assay
This protocol determines the effect of this compound on the viability of cancer cell lines with different EGFR mutation statuses. The MTS assay is a colorimetric method for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M, and a cell line with wild-type EGFR)
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[1]
-
Western Blot Analysis of EGFR Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its key downstream signaling proteins, AKT and ERK.
Materials:
-
Cancer cell lines with relevant EGFR mutations
-
Serum-free cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C (for wild-type or less active mutants). For constitutively active mutants, EGF stimulation may not be necessary.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Conclusion
The available data indicates that this compound is a potent inhibitor of EGFR, demonstrating significant selectivity for mutant forms, including exon 19 deletions, over wild-type EGFR. The enhanced sensitivity of exon 19 deletion-mutant cancers to TKIs, potentially due to their distinct downstream signaling profiles, provides a strong rationale for the development of selective inhibitors like this compound. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this and similar compounds, aiding in the advancement of targeted therapies for non-small cell lung cancer. Further investigation into the precise inhibitory activity against the L858R single mutant would provide a more complete understanding of the selectivity profile of this compound.
References
Methodological & Application
Application Notes and Protocols: EGFR Mutant-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in tumorigenesis. Mutations in the EGFR gene can lead to its constitutive activation, driving cancer cell proliferation and survival. While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations, such as the formidable triple mutation (L858R/T790M/C797S), presents a significant clinical challenge. EGFR mutant-IN-1 is a potent and selective inhibitor targeting this triple mutant, offering a promising avenue for overcoming therapeutic resistance.
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds. Additionally, we present key quantitative data and a depiction of the relevant signaling pathway to facilitate a comprehensive understanding of its mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound and a related allosteric inhibitor, EAI001, against various forms of EGFR are summarized below. This data highlights the selectivity of these compounds for mutant forms of EGFR over the wild-type (WT) receptor.
| Compound | Target EGFR Variant | IC50 (nM) | Notes |
| This compound | L858R/T790M/C797S | 27.5 | Potent inhibition of the triple mutant.[1] |
| This compound | Wild-Type (WT) | >1000 | Demonstrates significant selectivity for the mutant over wild-type EGFR.[1] |
| EAI001 | L858R/T790M | 24 | A related allosteric inhibitor showing high potency against the double mutant.[2] |
| EAI001 | L858R | 750 | Reduced potency against the single activating mutation.[2] |
| EAI001 | T790M | 1700 | Further reduced potency against the single resistance mutation.[2] |
EGFR Signaling Pathway and Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and metastasis. Activating mutations in EGFR lead to ligand-independent activation of these pathways. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the EGFR L858R/T790M/C797S mutant and preventing its phosphorylation, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines the steps for determining the in vitro inhibitory activity of this compound against a specific EGFR mutant using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Materials
-
Enzyme: Recombinant human EGFR (L858R/T790M/C797S)
-
Substrate: Poly(Glu, Tyr) 4:1
-
Inhibitor: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Plates: White, opaque 384-well or 96-well plates
-
Instrumentation: Plate-reading luminometer
Experimental Workflow
Caption: Experimental workflow for the this compound in vitro kinase assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the Kinase Reaction Buffer.
-
Prepare the Master Mix containing the EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), and ATP in the Kinase Reaction Buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically but can be started based on manufacturer recommendations (e.g., 5 nM EGFR, 5 µM substrate, 15 µM ATP).[2]
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
To initiate the kinase reaction, add 4 µL of the Master Mix to each well.
-
For the "no enzyme" control, add the Master Mix without the EGFR enzyme.
-
Seal the plate and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average luminescence of the "no enzyme" control from all other readings to correct for background.
-
The inhibitory activity is calculated as a percentage of the positive control (DMSO-treated) after background subtraction.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The provided protocol and supporting information offer a robust framework for the in vitro characterization of this compound and other potential inhibitors of EGFR mutants. The use of a luminescent-based assay, such as the ADP-Glo™ system, provides a sensitive and high-throughput method for determining inhibitor potency. The quantitative data and pathway diagrams further aid in understanding the compound's mechanism and selectivity, which are crucial for the development of next-generation targeted cancer therapies.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Potency of EGFR Mutant-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that regulates cell growth and division. Mutations in the EGFR gene can lead to its constitutive activation, a common driver of non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, presents a significant clinical challenge.
EGFR mutant-IN-1 is a potent and irreversible inhibitor that demonstrates high selectivity for EGFR mutants, particularly the L858R/T790M double mutant, over wild-type (WT) EGFR. This selectivity provides a therapeutic window to target cancer cells harboring these mutations while minimizing off-target effects on healthy cells. These application notes provide detailed protocols for assessing the potency of this compound in cell-based assays.
Data Presentation
The potency of this compound has been evaluated against various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| H1975 | L858R/T790M | 4 |
| HCC827 | exon 19 deletion | 28 |
This data indicates that this compound is highly potent against the double mutant L858R/T790M and also shows significant activity against cells with an exon 19 deletion.
Signaling Pathway
Mutant EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. This compound inhibits the kinase activity of mutant EGFR, thereby blocking these downstream signals.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines the determination of the IC50 value of this compound using a colorimetric cell viability assay such as MTS or MTT. These assays measure the metabolic activity of viable cells.
Workflow for Cell Viability Assay
Materials:
-
NSCLC cell lines (e.g., H1975, HCC827)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).
-
-
Cell Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate for 72 hours at 37°C.
-
-
MTS/MTT Assay:
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Western Blot Analysis for EGFR Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on EGFR signaling by assessing the phosphorylation status of EGFR and its downstream targets like AKT and ERK.
Workflow for Western Blot Analysis
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
6-well plates
-
This compound
-
EGF (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
For some cell lines with low basal EGFR activity, you may need to stimulate with EGF (e.g., 50-100 ng/mL) for 10-15 minutes before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and a loading control (e.g., GAPDH). A decrease in the ratio of phosphorylated protein to total protein indicates successful inhibition by this compound.
-
Application Notes and Protocols for EGFR Mutant-IN-1 in NSCLC Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of EGFR mutant-IN-1, a representative potent and selective inhibitor of epidermal growth factor receptor (EGFR) mutations, in non-small cell lung cancer (NSCLC) xenograft models. Due to the limited publicly available data for a compound specifically named "this compound," this document leverages established methodologies and representative data from preclinical studies of well-characterized selective EGFR mutant inhibitors.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the pathogenesis of NSCLC.[1][2] Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive activation of downstream pro-survival pathways, including the PI3K/Akt and MAPK pathways, driving tumorigenesis.[1][3] EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone of targeted therapy for EGFR-mutant NSCLC. However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has limited the efficacy of early-generation TKIs.[2][4]
This compound is presented here as a representative third-generation EGFR inhibitor designed to selectively target common activating mutations as well as the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity. This document outlines the necessary protocols for evaluating the in vivo efficacy of such an inhibitor using NSCLC xenograft models.
Data Presentation
In Vitro Activity of a Representative EGFR Mutant Inhibitor
The following table summarizes the in vitro potency of a representative EGFR mutant-selective inhibitor against various EGFR genotypes.
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| PC-9 | Exon 19 deletion | 15 |
| H1975 | L858R, T790M | 30 |
| A549 | Wild-Type | > 5000 |
| H358 | Wild-Type | > 5000 |
Data is representative and compiled from preclinical studies of potent, selective EGFR mutant inhibitors.
In Vivo Efficacy in NSCLC Xenograft Models
This table presents representative tumor growth inhibition data for a selective EGFR mutant inhibitor in NSCLC xenograft models.
| Xenograft Model | EGFR Mutation | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| PC-9 | Exon 19 deletion | Vehicle | Daily | 0 |
| EGFR Mutant Inhibitor (25 mg/kg) | Daily | 85 | ||
| H1975 | L858R, T790M | Vehicle | Daily | 0 |
| EGFR Mutant Inhibitor (50 mg/kg) | Daily | 78 |
Data is representative and compiled from preclinical studies of potent, selective EGFR mutant inhibitors.
Experimental Protocols
Cell Culture for Xenograft Implantation
-
Cell Line Selection : Choose human NSCLC cell lines with well-characterized EGFR mutation status. For example, PC-9 (Exon 19 deletion) and H1975 (L858R and T790M mutations).
-
Culture Conditions : Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvest : When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting : Perform a trypan blue exclusion assay to ensure cell viability is >95%. Count the cells using a hemocytometer.
-
Resuspension : Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice until injection.
NSCLC Xenograft Model Establishment
-
Animal Model : Use female athymic nude mice (6-8 weeks old). Allow the mice to acclimatize for at least one week before any experimental procedures.
-
Subcutaneous Implantation : Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring : Monitor the mice for tumor formation. Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization : Once the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Drug Formulation and Administration
-
Vehicle Preparation : Prepare a vehicle solution appropriate for the inhibitor's solubility. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Inhibitor Formulation : On each treatment day, prepare a fresh suspension of the EGFR mutant inhibitor in the vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).
-
Administration : Administer the formulated inhibitor or vehicle to the mice via oral gavage once daily. The volume of administration is typically 10 mL/kg body weight.
-
Treatment Duration : Continue the treatment for a predetermined period, for example, 21 days, or until the tumors in the control group reach a specified endpoint volume.
Efficacy Evaluation and Endpoint Analysis
-
Tumor Volume Measurement : Continue to measure tumor volumes twice weekly throughout the study.
-
Body Weight Monitoring : Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Endpoint : At the end of the study, euthanize the mice. Excise the tumors and record their final weight.
-
Data Analysis : Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.
-
Pharmacodynamic Analysis (Optional) : A subset of tumors can be collected at specific time points after the final dose for western blot analysis of EGFR pathway proteins (p-EGFR, p-Akt, p-ERK) to confirm target engagement.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for NSCLC Xenograft Model Studies.
References
- 1. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Selective disruption of an oncogenic mutant allele by CRISPR/Cas9 induces efficient tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR Mutant-IN-1 in Western Blot Analysis of p-EGFR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of EGFR Mutant-IN-1 in the analysis of EGFR phosphorylation (p-EGFR) by Western blot. This compound is a valuable tool for studying the efficacy of inhibitors targeting specific mutations in the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1]
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. This compound is an analog of Osimertinib and serves as an intermediate in the design of inhibitors targeting mutated forms of EGFR, such as the L858R and T790M mutations, which are common in non-small cell lung cancer (NSCLC).[3] This document outlines the protocols for utilizing this compound to assess its inhibitory effect on EGFR phosphorylation in cancer cell lines harboring these mutations.
Product Information
| Property | Value | Reference |
| Product Name | Mutated EGFR-IN-1 | [3][4] |
| Synonyms | Osimertinib analog | [3] |
| CAS Number | 1421372-66-8 | [3][4] |
| Molecular Formula | C₂₅H₃₁N₇O | [1][3][4] |
| Molecular Weight | 445.56 g/mol | [1][3][4] |
| Description | An intermediate for the design of mutant EGFR inhibitors. | [3] |
| Storage | Store at 2-8°C. | [1] |
Quantitative Data
The inhibitory activity of compounds structurally related to this compound has been quantified in various studies. The following tables summarize the IC₅₀ values for p-EGFR inhibition and cell proliferation in relevant EGFR mutant cell lines.
Table 1: Inhibitory Concentration (IC₅₀) on p-EGFR
| Cell Line | EGFR Mutation | Inhibitor | IC₅₀ (nM) | Reference |
| H1975 | L858R/T790M | EGFR-IN-1 | 4 | [5] |
| HCC827 | ex19del | EGFR-IN-1 | 9 | [5] |
Table 2: Anti-proliferative Activity (IC₅₀)
| Cell Line | EGFR Mutation | Inhibitor | IC₅₀ (nM) | Reference |
| H1975 | L858R/T790M | EGFR-IN-1 | 4 | [5] |
| HCC827 | ex19del | EGFR-IN-1 | 28 | [5] |
| Ba/F3 | L858R/T790M/C797S | This compound | 27.5 | [6] |
| Ba/F3 | EGFR WT | This compound | >1000 | [6] |
Signaling Pathway and Mechanism of Action
EGFR signaling is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for adaptor proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.
Mutations in EGFR can lead to its ligand-independent activation. Third-generation EGFR inhibitors, like those developed from this compound, are designed to selectively target these mutant forms while sparing the wild-type (WT) receptor, thereby minimizing off-target effects.[7]
The following diagram illustrates the selective inhibition mechanism of a mutant-selective EGFR inhibitor.
Experimental Protocols
This section provides a detailed protocol for the treatment of cells with this compound and the subsequent analysis of p-EGFR levels by Western blot.
Cell Culture and Treatment
-
Cell Lines: Use cell lines with known EGFR mutations, such as NCI-H1975 (L858R/T790M) or HCC827 (exon 19 deletion), and a cell line with wild-type EGFR as a control.
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Before treatment, serum-starve the cells for 16-24 hours to reduce basal levels of EGFR phosphorylation.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.[2]
-
Dilute the stock solution to the desired final concentrations in serum-free media.
-
Treat the serum-starved cells with varying concentrations of this compound for a predetermined duration (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.
-
-
EGF Stimulation (Optional): To observe the inhibition of ligand-induced phosphorylation, stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C after the inhibitor treatment.
Western Blot Protocol
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to total EGFR and then to the loading control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time- Optimize antibody dilutions- Increase number and duration of washes |
| Weak or No Signal | - Insufficient protein loaded- Inactive primary antibody- Low inhibitor efficacy | - Load more protein- Use fresh or a different antibody- Re-evaluate inhibitor concentration and treatment time |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody- Ensure protease inhibitors are used during lysis |
For further troubleshooting, refer to detailed guides on Western blotting optimization.
References
- 1. Mutated EGFR-IN-1 [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mutated EGFR-IN-1 - Safety Data Sheet [chemicalbook.com]
- 5. EGFR-IN-1 | EGFR | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing Cellular Uptake of EGFR Mutant-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[5][6][7][8] Small molecule tyrosine kinase inhibitors (TKIs) targeting these mutant forms of EGFR have shown significant clinical efficacy. EGFR Mutant-IN-1 is a novel investigational inhibitor designed to target specific activating mutations in the EGFR kinase domain.
Understanding the cellular uptake and accumulation of this compound is a critical step in its preclinical development. This parameter is essential for correlating in vitro potency with cellular activity and for guiding dose-selection for in vivo studies. This document provides a detailed protocol for quantifying the intracellular concentration of this compound in cancer cell lines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[9][10][11]
Signaling Pathway Overview
Mutant EGFR promotes downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to increased cell proliferation and survival.[1][5] this compound aims to inhibit the kinase activity of the mutant EGFR, thereby blocking these downstream signals.
Experimental Workflow
The overall workflow for assessing the cellular uptake of this compound involves cell culture, treatment, sample preparation, and LC-MS/MS analysis.
Materials and Methods
Cell Lines
-
Recommended: NCI-H1975 (human lung adenocarcinoma) - harbors both the L858R and T790M EGFR mutations.
-
Alternative: PC-9 (human lung adenocarcinoma) - expresses a deletion in exon 19 of EGFR.
-
Control: A549 (human lung adenocarcinoma) - wild-type EGFR.
Reagents
-
This compound (of known purity)
-
Cell Culture Medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Water, HPLC grade
-
Internal Standard (IS): A structurally similar compound not present in the cells.
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Multi-channel pipettes
-
6-well or 12-well cell culture plates
Experimental Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate formats.
Day 1: Cell Seeding
-
Culture the selected cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 5 x 10^5 cells per well in 6-well plates.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Compound Treatment
-
Prepare stock solutions of this compound in DMSO. Further dilute in cell culture medium to final desired concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the cells and add 2 mL of the medium containing this compound.
-
For each concentration, prepare a parallel plate to be incubated at 4°C to determine non-specific binding.[9][12]
-
Incubate the plates for the desired time points (e.g., 1, 4, 24 hours) at 37°C and 4°C.
Day 2/3: Cell Harvesting and Extraction
-
Aspirate the drug-containing medium.
-
Wash the cells three times with 2 mL of ice-cold PBS to remove extracellular compound.
-
Cell Lysis and Extraction:
-
Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Cell Counting:
-
In a parallel set of wells, trypsinize and count the cells to determine the average cell number per well for normalization.
-
LC-MS/MS Analysis
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard.
-
Prepare a standard curve of this compound in the extraction solvent.
-
Inject the processed samples and the standard curve onto the LC-MS/MS system.
Data Analysis and Presentation
-
Calculate the concentration of this compound in each sample using the standard curve.
-
Normalize the amount of the compound to the cell number.
-
Calculate the intracellular concentration using an estimated average cell volume (e.g., 2 pL for a typical cancer cell).
-
Correct for non-specific binding by subtracting the amount of compound detected in the 4°C samples from the 37°C samples.[9]
Intracellular Concentration (µM) = (Amount of compound (pmol) / Cell number) / Average cell volume (pL)
Quantitative Data Summary
The following tables present hypothetical data for the cellular uptake of this compound in NCI-H1975 cells.
Table 1: Dose-Dependent Cellular Uptake of this compound at 4 hours
| External Concentration (µM) | Intracellular Concentration (µM) at 37°C | Non-Specific Binding (µM) at 4°C | Corrected Intracellular Concentration (µM) |
| 0.1 | 0.8 | 0.1 | 0.7 |
| 1.0 | 7.5 | 0.5 | 7.0 |
| 10.0 | 65.2 | 2.1 | 63.1 |
Table 2: Time-Dependent Cellular Uptake of this compound at 1 µM
| Incubation Time (hours) | Intracellular Concentration (µM) at 37°C | Non-Specific Binding (µM) at 4°C | Corrected Intracellular Concentration (µM) |
| 1 | 2.5 | 0.4 | 2.1 |
| 4 | 7.5 | 0.5 | 7.0 |
| 24 | 15.2 | 0.6 | 14.6 |
Troubleshooting
-
High Variability: Ensure consistent cell seeding density and thorough washing steps.
-
Low Signal: Increase the initial compound concentration, incubation time, or cell number. Optimize the extraction procedure and LC-MS/MS sensitivity.
-
High Background: Inadequate washing of cells. Ensure the use of high-purity solvents.
Conclusion
This protocol provides a robust and reliable method for quantifying the cellular uptake of this compound. The data generated will be invaluable for understanding the pharmacokinetic properties of this novel inhibitor and for making informed decisions in the drug development process. Accurate determination of intracellular concentrations is key to establishing a clear link between target engagement and cellular response.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism for activation of mutated epidermal growth factor receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analysis of cancer-associated EGFR mutants using a cellular assay with YFP-tagged EGFR intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application of EGFR Mutant-IN-1 in CRISPR-Edited Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene are frequently observed in various cancers, particularly non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth.[1][2][3] These mutations often confer sensitivity to specific tyrosine kinase inhibitors (TKIs).[3][4] EGFR Mutant-IN-1 is a potent and selective inhibitor designed to target specific EGFR mutations, offering a promising therapeutic strategy.
CRISPR-Cas9 gene editing technology allows for the precise introduction of specific EGFR mutations into cellular models, creating biologically relevant systems to study the efficacy and mechanism of action of targeted inhibitors like this compound. These engineered cell lines are invaluable tools for drug discovery and development, enabling researchers to investigate the inhibitor's effects on cell signaling, proliferation, and the development of potential resistance mechanisms.
This document provides detailed protocols for the application of this compound in CRISPR-edited cell lines harboring specific EGFR mutations. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.
Principle of Action
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the EGFR kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are critical for tumor cell growth and survival.[2][4]
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments using this compound in CRISPR-edited cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | EGFR Genotype | IC50 (nM) |
| A549-WT | Wild-Type | >10,000 |
| A549-Exon19del | CRISPR-edited Exon 19 Deletion | 15 |
| A549-L858R | CRISPR-edited L858R | 25 |
| H1975 | Endogenous L858R/T790M | 2,500 |
Table 2: Inhibition of EGFR Phosphorylation by this compound (100 nM)
| Cell Line | EGFR Genotype | % Inhibition of p-EGFR |
| A549-Exon19del | CRISPR-edited Exon 19 Deletion | 95% |
| A549-L858R | CRISPR-edited L858R | 92% |
| H1975 | Endogenous L858R/T790M | 15% |
Experimental Protocols
Generation of CRISPR-Edited EGFR Mutant Cell Lines
This protocol describes the generation of stable cell lines with specific EGFR mutations using CRISPR-Cas9.
Experimental Workflow:
Caption: Workflow for Generating CRISPR-Edited Cell Lines.
Materials:
-
Target cell line (e.g., A549)
-
Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-GFP)
-
sgRNA expression vector (e.g., pU6-sgRNA)
-
Homology-directed repair (HDR) template with desired EGFR mutation
-
Lipofectamine 3000
-
Opti-MEM I Reduced Serum Medium
-
FACS buffer (PBS, 2% FBS)
-
96-well plates
-
DNA extraction kit
-
PCR primers flanking the mutation site
-
Sanger sequencing service
-
Antibodies: anti-EGFR, anti-phospho-EGFR (Tyr1068)
Procedure:
-
sgRNA and HDR Template Design:
-
Design sgRNAs targeting the desired region of the EGFR gene.
-
Design an HDR template containing the desired mutation flanked by homology arms.
-
-
Transfection:
-
Seed 2 x 10^5 cells per well in a 6-well plate.
-
Co-transfect cells with Cas9, sgRNA, and HDR template plasmids using Lipofectamine 3000 according to the manufacturer's instructions.
-
-
Single-Cell Sorting:
-
48 hours post-transfection, harvest cells and sort GFP-positive cells into individual wells of a 96-well plate using FACS.
-
-
Clonal Expansion:
-
Culture single cells until colonies are formed.
-
-
Genotyping:
-
Extract genomic DNA from expanded clones.
-
PCR amplify the target region and sequence the amplicons to identify clones with the desired mutation.
-
-
Functional Validation:
-
Confirm the functional consequence of the mutation by assessing baseline EGFR phosphorylation via Western blot.
-
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
CRISPR-edited EGFR mutant cell lines and wild-type control cells
-
This compound
-
96-well plates
-
CellTiter-Glo Luminescent Cell Viability Assay
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat cells with varying concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Measure cell viability using the CellTiter-Glo assay according to the manufacturer's protocol.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Western Blot Analysis of EGFR Signaling
This protocol assesses the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Logical Relationship of Western Blot Experiment:
Caption: Logical Flow of the Western Blotting Experiment.
Materials:
-
CRISPR-edited EGFR mutant cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80% confluency.
-
Treat cells with this compound at the desired concentration for 2 hours.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphoprotein levels to total protein levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low CRISPR editing efficiency | Poor transfection efficiency | Optimize transfection protocol; use a different transfection reagent. |
| Inactive sgRNA | Design and test multiple sgRNAs. | |
| High off-target effects | Non-specific sgRNA | Use a high-fidelity Cas9 variant; perform off-target analysis. |
| Inconsistent IC50 values | Cell passage number | Use cells within a consistent passage range. |
| Inaccurate inhibitor concentration | Prepare fresh serial dilutions for each experiment. | |
| Weak Western blot signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Low antibody affinity | Use a different antibody clone or increase antibody concentration. |
Conclusion
The combination of CRISPR-Cas9 gene editing and targeted inhibitors like this compound provides a powerful platform for cancer research and drug development. The protocols outlined in this document offer a comprehensive guide for utilizing these technologies to investigate the efficacy and mechanism of action of novel EGFR inhibitors in genetically defined cellular models.
References
- 1. Structural basis of the effect of activating mutations on the EGF receptor | eLife [elifesciences.org]
- 2. myadlm.org [myadlm.org]
- 3. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of EGFR Mutant-IN-1: Application Notes and Protocols for IC50 Value Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of EGFR mutant-IN-1, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) triple mutant L858R/T790M/C797S. The provided methodologies cover both biochemical and cell-based assays to comprehensively characterize the inhibitor's potency and selectivity.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance, often through secondary mutations like T790M and C797S, remains a significant clinical challenge. This compound is a 5-methylpyrimidopyridone derivative designed to potently and selectively inhibit the drug-resistant EGFRL858R/T790M/C797S triple mutant.[2] Accurate determination of its IC50 value is crucial for its preclinical and clinical development.
Data Presentation
The inhibitory activity of this compound is summarized in the table below. This inhibitor demonstrates high potency against the triple mutant EGFR while sparing the wild-type form, indicating a favorable selectivity profile.
| EGFR Genotype | IC50 (nM) | Assay Type | Reference |
| L858R/T790M/C797S | 27.5 | Biochemical | [2] |
| Wild-Type (WT) | >1000 | Biochemical | [2] |
Signaling Pathway
The EGFR signaling pathway is a complex network that regulates key cellular processes. Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1] this compound exerts its effect by inhibiting the kinase activity of mutant EGFR, thereby blocking these downstream signals.
Experimental Protocols
Accurate IC50 determination requires robust and reproducible experimental methods. Below are detailed protocols for a biochemical kinase assay and a cell-based viability assay.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations. Further dilute these into the appropriate kinase reaction buffer to generate 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 2X solution of the recombinant mutant EGFR enzyme (e.g., EGFRL858R/T790M/C797S) in kinase dilution buffer.
-
Prepare a 2X substrate/ATP mixture in the kinase reaction buffer. The optimal ATP concentration should be at or near the Km for the specific EGFR mutant.
-
-
Assay Procedure (96-well plate format):
-
Add 12.5 µL of the 2X this compound dilutions to the corresponding wells of the assay plate.
-
For the positive control (100% kinase activity), add 12.5 µL of kinase reaction buffer with the same DMSO concentration as the inhibitor wells.
-
For the negative control (no kinase activity), add 12.5 µL of kinase reaction buffer with DMSO to separate wells.
-
Add 12.5 µL of the 2X EGFR enzyme solution to all wells except the negative control wells. To the negative control wells, add 12.5 µL of kinase dilution buffer.
-
To initiate the kinase reaction, add 25 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume will be 50 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After incubation, add 50 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction into ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the negative control wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: MTS Assay
This colorimetric assay measures cell viability by quantifying the reduction of the MTS tetrazolium compound by metabolically active cells.
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding:
-
Culture a cell line that expresses the EGFR mutant of interest (e.g., Ba/F3 cells engineered to express EGFRL858R/T790M/C797S) in the appropriate complete culture medium.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
After the 72-hour incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the IC50 value of this compound. The biochemical assay offers a direct measure of enzymatic inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. Consistent and accurate IC50 data is essential for the continued development of promising targeted therapies like this compound for the treatment of drug-resistant cancers.
References
Application Notes and Protocols for Utilizing EGFR Mutant-Selective Inhibitors in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In several cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to its constitutive activation, driving tumor growth and survival.[2][3] These mutations, such as the L858R point mutation and exon 19 deletions, render cancer cells dependent on EGFR signaling, a phenomenon known as "oncogene addiction".[4] This dependency makes mutant EGFR an attractive therapeutic target.
Tyrosine kinase inhibitors (TKIs) designed to block the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-mutant cancers.[2] First and second-generation TKIs, while effective, also inhibit wild-type EGFR, leading to dose-limiting toxicities.[5] Third-generation inhibitors are designed to be selective for mutant forms of EGFR, including the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[6][7] For the purpose of these application notes, we will use the term EGFR mutant-IN-1 to represent a potent and selective third-generation EGFR inhibitor. The experimental data provided will be based on well-characterized inhibitors with similar properties.
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model for cancer research and drug development.[8][9] These three-dimensional, self-organizing structures are grown from patient tumor tissue and closely recapitulate the genetic and phenotypic heterogeneity of the original tumor.[8] PDOs offer a more physiologically relevant platform for assessing drug sensitivity and resistance compared to traditional two-dimensional cell cultures.[10] This document provides detailed protocols for utilizing this compound in patient-derived organoids to evaluate its therapeutic efficacy and to investigate mechanisms of sensitivity and resistance.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various EGFR TKIs against cell lines expressing wild-type or mutant forms of EGFR. This data provides a baseline for the expected potency and selectivity of this compound.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 7 | 0.8 | 6 |
| H3255 | L858R | 12 | 0.3 | 15 |
| H1975 | L858R, T790M | >10,000 | 80 | 4.6 |
| Ba/F3 | Wild-Type | 1,200 | 31 | >10,000 |
Data compiled from multiple sources.[6][11][12]
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDO Drug Sensitivity Testing
Caption: Experimental workflow for testing this compound in patient-derived organoids.
Experimental Protocols
Protocol 1: Generation and Culture of Patient-Derived Organoids (PDOs)
This protocol is adapted from established methods for generating PDOs from tumor biopsies.[11]
Materials:
-
Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F12 with HEPES, GlutaMAX, and antibiotics) on ice.
-
Digestion buffer: Advanced DMEM/F12, 1 mg/mL collagenase, 10 µM Y-27632.
-
Washing medium: Advanced DMEM/F12 with 1% BSA.
-
Matrigel® (growth factor reduced).
-
Organoid culture medium (composition may vary based on tumor type, a common formulation for lung cancer includes):
-
Advanced DMEM/F12
-
1x B27 supplement
-
1x N2 supplement
-
1.25 mM N-Acetylcysteine
-
10 mM Nicotinamide
-
50 ng/mL human EGF
-
100 ng/mL human Noggin
-
100 ng/mL human R-spondin1
-
500 nM A83-01
-
10 µM Y-27632
-
1x Primocin/Penicillin-Streptomycin
-
Procedure:
-
Tissue Processing:
-
Wash the tumor biopsy twice with ice-cold PBS.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a conical tube containing pre-warmed digestion buffer.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Monitor the digestion process and stop when the solution becomes cloudy and tissue fragments are largely dissociated.
-
-
Cell Isolation:
-
Neutralize the digestion by adding an equal volume of washing medium.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a small volume of cold washing medium.
-
-
Matrigel Embedding:
-
Centrifuge the cell suspension again and resuspend the pellet in an appropriate volume of Matrigel® on ice.
-
Dispense 50 µL droplets of the Matrigel-cell suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel®.
-
-
Organoid Culture:
-
Gently add 500 µL of pre-warmed organoid culture medium to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Replace the medium every 2-3 days.
-
Passage the organoids every 7-14 days, depending on their growth rate.
-
Protocol 2: Drug Sensitivity and Resistance Assay
This protocol outlines a high-throughput drug screening method for PDOs.[4][13]
Materials:
-
Established PDO cultures.
-
TrypLE™ Express or similar dissociation reagent.
-
384-well clear-bottom, white-walled plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Serial dilution of this compound in culture medium.
-
CellTiter-Glo® 3D Cell Viability Assay or similar.
-
Luminometer.
Procedure:
-
Organoid Dissociation and Seeding:
-
Harvest mature organoids from Matrigel®.
-
Incubate with TrypLE™ Express at 37°C until organoids are dissociated into small clusters or single cells.
-
Neutralize with washing medium and centrifuge.
-
Resuspend the cell pellet in Matrigel® at a concentration that allows for the formation of multiple small organoids per well.
-
Dispense 5-10 µL of the Matrigel-cell suspension into each well of a 384-well plate.
-
Allow the Matrigel® to solidify at 37°C for 15 minutes.
-
Add 40 µL of organoid culture medium to each well.
-
-
Drug Dosing:
-
Prepare a 7-point half-log serial dilution of this compound in organoid culture medium.
-
Add 10 µL of the drug dilutions to the appropriate wells. Include DMSO-only wells as a negative control.
-
The final volume in each well should be 50 µL.
-
-
Incubation and Viability Assay:
-
Incubate the plate at 37°C, 5% CO2 for 72-96 hours.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the DMSO control wells.
-
Plot the dose-response curves using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Calculate the IC50 value and the Area Under the Curve (AUC) for each drug treatment.
-
Data Interpretation and Troubleshooting
-
High IC50 values: May indicate intrinsic or acquired resistance to this compound. This could be due to downstream mutations (e.g., in the RAS-RAF-MAPK pathway) or activation of bypass signaling pathways. Further molecular characterization of the organoids may be necessary.
-
Variable results: Can be caused by inconsistencies in organoid size and density. Ensure uniform dissociation and seeding of organoids.
-
Edge effects in 384-well plates: To minimize evaporation, do not use the outer wells of the plate for experiments, or fill them with sterile PBS.
-
Comparison to clinical response: Correlating the in vitro drug sensitivity data from PDOs with the clinical response of the patient from whom the organoids were derived is crucial for validating the predictive power of this model.[9]
By following these detailed protocols and application notes, researchers can effectively utilize patient-derived organoids to study the efficacy of EGFR mutant-selective inhibitors like this compound, contributing to the advancement of personalized cancer therapy.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Everything You Should Know About NSCLC [webmd.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]
- 5. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-line treatment selection with organoids of an EGFRm + TP53m stage IA1 patient with early metastatic recurrence after radical surgery and follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling Sensitivity to Targeted Therapies in EGFR-Mutant NSCLC Patient-Derived Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Combination Studies with EGFR Mutant-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving to combat acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The emergence of the tertiary C797S mutation in conjunction with the L858R activating and T790M resistance mutations presents a significant clinical challenge, rendering third-generation EGFR TKIs like osimertinib ineffective.
EGFR Mutant-IN-1 is a fourth-generation, selective inhibitor belonging to the 5-methylpyrimidopyridone class of compounds. It is designed to potently target the EGFR L858R/T790M/C797S triple mutant, while sparing wild-type (WT) EGFR, thereby promising a wider therapeutic window.[1] This document provides a comprehensive guide for the preclinical experimental design of combination studies involving this compound to explore synergistic anti-cancer effects and overcome potential resistance mechanisms.
Mechanism of Action and Rationale for Combination Therapy
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades critical for cell proliferation, survival, and differentiation, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis.
While this compound is designed to inhibit the drug-resistant triple mutant, cancer cells can develop resistance through various mechanisms, including the activation of bypass signaling pathways. Combining this compound with inhibitors of these alternative pathways, such as MET or SHP2 inhibitors, is a rational strategy to achieve a more durable anti-tumor response and prevent or delay the emergence of resistance.[2][3]
Data Presentation: Efficacy of this compound and Combination Partners
Disclaimer: The following tables present representative data from preclinical studies of fourth-generation EGFR inhibitors targeting the L858R/T790M/C797S mutation. As of the date of this document, specific quantitative data for this compound (CAS 1421372-66-8) in combination studies is not publicly available. This data is provided as a template and should be replaced with experimental data obtained for this compound.
Table 1: Single-Agent Activity of a Representative Fourth-Generation EGFR Inhibitor
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Ba/F3 | L858R/T790M/C797S | 27.5 | [1] |
| Ba/F3 | Wild-Type | >1000 | [1] |
Table 2: Representative Synergy Data for a Fourth-Generation EGFR Inhibitor in Combination with a MET Inhibitor
| Cell Line | EGFR/MET Status | Combination | Combination Index (CI) at Fa 0.5* | Synergy | Reference |
| H1975-C797S | L858R/T790M/C797S, MET amplified | 4th Gen EGFRi + METi | < 1 | Synergistic | [2] |
*Fraction affected (Fa) of 0.5 represents 50% inhibition of cell viability. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay for Combination Studies (e.g., MTT or CellTiter-Glo® Assay)
This protocol is designed to assess the anti-proliferative effects of this compound alone and in combination with another agent and to determine synergy using the Chou-Talalay method.
Materials:
-
EGFR mutant cancer cell lines (e.g., Ba/F3 engineered to express EGFR L858R/T790M/C797S)
-
Cell culture medium and supplements
-
This compound (CAS 1421372-66-8)
-
Combination drug (e.g., MET inhibitor)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Multichannel pipette and plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in DMSO. Create a dilution series for each drug.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the combination drug alone.
-
Combination: Treat cells with a fixed ratio combination of this compound and the combination drug at various concentrations. It is recommended to test multiple fixed ratios.
-
Include a vehicle control (DMSO) group.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and indicative of the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
EGFR mutant cancer cell lines
-
This compound
-
Combination drug
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells overnight. Treat the cells with this compound, the combination drug, or the combination for the desired time. In some wells, stimulate with EGF for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Apoptosis Assay (e.g., Annexin V/PI Staining)
This protocol determines the ability of this compound, alone or in combination, to induce apoptosis.
Materials:
-
EGFR mutant cancer cell lines
-
This compound
-
Combination drug
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound, the combination drug, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: In vitro combination study workflow.
Logical Relationship Diagram
References
- 1. Structure-Based Design of 5-Methylpyrimidopyridone Derivatives as New Wild-Type Sparing Inhibitors of the Epidermal Growth Factor Receptor Triple Mutant (EGFRL858R/T790M/C797S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing EGFR Mutant-IN-1 Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of EGFR mutant-IN-1 for successful in vivo studies. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) harboring the L858R/T790M/C797S mutations.[1] Like many kinase inhibitors, it is a small, hydrophobic molecule, which inherently leads to poor solubility in aqueous solutions.[2][3] This low solubility can result in compound precipitation, leading to inaccurate dosing, poor bioavailability, and unreliable experimental outcomes in in vivo models.[2]
Q2: What are the primary solvents recommended for preparing stock solutions of this compound?
A2: For creating high-concentration stock solutions, the use of a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose with similar EGFR inhibitors.[2][3]
Q3: My this compound precipitates when I dilute the DMSO stock solution into an aqueous vehicle for in vivo administration. Why does this happen?
A3: This common issue is known as "salting out."[3] While this compound is soluble in pure DMSO, the drastic change in polarity when introduced into an aqueous environment (like saline or phosphate-buffered saline) reduces its solubility, causing the compound to precipitate.[3] The high salt and protein concentration in biological fluids can further exacerbate this issue.
Q4: What are some common vehicle formulations used to improve the solubility of hydrophobic inhibitors like this compound for oral gavage in mice?
A4: A widely used approach for oral administration of hydrophobic compounds involves a co-solvent system. A common formulation consists of a mixture of DMSO, polyethylene glycol (e.g., PEG300 or PEG400), and a surfactant (e.g., Tween 80), all diluted in saline or water.[2][4] Another option is a suspension in an aqueous vehicle containing hydroxypropyl methylcellulose (HPMC) and a small percentage of Tween 80.[2]
Troubleshooting Guide: Overcoming Solubility Challenges
This guide provides a systematic approach to addressing common solubility issues encountered during the preparation of this compound for in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution in DMSO | 1. Impure or wet DMSO. 2. Insufficient mixing. 3. Compound has degraded. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Vortex vigorously for 1-2 minutes. If dissolution is still incomplete, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[2][5] 3. Ensure the compound has been stored correctly, protected from light and moisture. |
| Precipitation when diluting DMSO stock into aqueous vehicle | 1. "Salting out" due to rapid polarity change. 2. Final concentration exceeds solubility limit in the vehicle. | 1. Prepare the dosing solution by sequentially adding the components of the vehicle, ensuring thorough mixing after each addition. For example, dissolve the compound in DMSO first, then add PEG, mix, add Tween 80, mix, and finally add saline dropwise while vortexing.[2] 2. Perform pilot solubility tests to determine the maximum achievable concentration in your chosen vehicle. |
| Inconsistent results or low bioavailability in in vivo studies | 1. Incomplete dissolution or precipitation of the dosing solution. 2. Instability of the formulation. 3. Inappropriate administration technique. | 1. Visually inspect the final dosing solution for any particulates. If not a clear solution, sonication may be required. For suspensions, ensure uniform dispersion before each administration. 2. Always prepare the formulation fresh before each use. Test the stability of your final formulation by letting it stand at room temperature for a relevant period and observing for precipitation. 3. For oral gavage, ensure proper technique and use an appropriate gavage needle size to avoid injury and ensure the full dose reaches the stomach.[6][7][8] |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides a summary of recommended solvents and formulations for similar hydrophobic EGFR inhibitors, which can serve as a valuable starting point.
| Solvent/Vehicle Component | Solubility/Recommended Use | Notes |
| DMSO | ≥60.7 mg/mL (for a structurally similar inhibitor) | Recommended for primary stock solutions.[2] |
| Ethanol | Generally poorly soluble | Not recommended as a primary solvent.[2] |
| Water | Insoluble | Not recommended for initial reconstitution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Forms a clear solution for some hydrophobic inhibitors. | A common starting formulation for in vivo oral administration. The final concentration of DMSO should be kept as low as possible.[2] |
| 0.5% HPMC, 0.1% Tween 80 in Water | Forms a suspension. | An alternative for oral gavage. The compound should be micronized for better dispersibility.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
-
Protocol 2: Preparation of an In Vivo Formulation for Oral Gavage (Co-solvent Vehicle)
-
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
Calculate the required volumes of each component based on the final desired volume of the dosing solution.
-
In a sterile tube, add the calculated volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 to the DMSO solution and vortex thoroughly until the mixture is homogeneous.
-
Add the calculated volume of Tween 80 and vortex until the solution is clear.
-
Slowly add the sterile saline to the mixture dropwise while continuously vortexing to prevent precipitation.
-
Continue to vortex until the final solution is clear and homogeneous.
-
Prepare this formulation fresh before each administration.
-
Visualizations
Caption: EGFR signaling pathway with mutations and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EGFR-IN-58 I CAS#: I EGFR inhibitor I InvivoChem [invivochem.com]
- 5. glpbio.com [glpbio.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Optimizing EGFR Mutant-IN-1 Dosage and Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing EGFR mutant-IN-1 in preclinical experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) harboring activating mutations, including the clinically significant L858R, T790M, and C797S mutations.[1][2] As a covalent inhibitor, it forms a permanent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3] This irreversible binding blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[4]
Q2: What are the key advantages of using an irreversible inhibitor like this compound?
A2: Irreversible inhibitors offer several advantages, including prolonged target engagement, which can lead to a more sustained biological effect. This can be particularly beneficial in overcoming resistance mechanisms associated with ATP competition that can affect reversible inhibitors.[5][6]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Data Presentation
Quantitative data for this compound and related compounds are summarized below for easy comparison.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Type |
| EGFR L858R/T790M/C797S | 27.5 nM | Kinase Assay |
| EGFR WT | >1.0 µM | Kinase Assay |
Data sourced from publicly available information.[1][2]
Table 2: In Vitro Potency of Structurally Similar EGFR Inhibitors Against Various Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 4 |
| HCC827 | exon 19 deletion | 28 |
These values are for a closely related compound, EGFR-IN-1, and provide a reference for expected potency.
Table 3: In Vivo Dosage of a Novel EGFR L858R/T790M/C797S Inhibitor in a Mouse Xenograft Model
| Dosage | Tumor Growth Inhibition (TGI) |
| 10 mg/kg | 48.7% |
| 20 mg/kg | 58.4% |
| 40 mg/kg | 70.6% |
This data is for a novel, unnamed inhibitor with a similar target profile to this compound and can be used as a starting point for in vivo study design.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against purified EGFR kinase.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a synthetic peptide)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the EGFR enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT/MTS) Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1975 for L858R/T790M)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for EGFR Signaling
Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Question: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?
-
Answer: This is a common issue with many kinase inhibitors.
-
Initial Dissolution: Ensure the compound is fully dissolved in 100% DMSO to make a high-concentration stock solution. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Working Dilutions: When preparing working dilutions, avoid large dilution factors directly into aqueous solutions. Instead, make intermediate dilutions in a co-solvent system if necessary, or add the DMSO stock directly to the final medium with vigorous vortexing. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Issue 2: Lack of Inhibition in Cellular Assays
-
Question: I am not observing the expected decrease in cell viability or EGFR phosphorylation in my experiments. What could be the problem?
-
Answer: Several factors could contribute to this:
-
Incubation Time: As a covalent inhibitor, this compound requires sufficient time to form the irreversible bond. Ensure your pre-incubation time in cellular assays is adequate (e.g., 2-4 hours) before stimulation or assessment.
-
Compound Stability: Verify the stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Cell Line Authenticity: Confirm the identity and mutation status of your cell line.
-
Protein Turnover: The cellular half-life of the target protein can influence the duration of inhibition. A rapid turnover of EGFR might necessitate higher or more frequent dosing in longer-term experiments.[7][8]
-
Issue 3: Off-Target Effects
-
Question: How can I be sure that the observed effects are due to the inhibition of mutant EGFR and not off-target kinases?
-
Answer: While this compound is designed to be selective, it's crucial to consider potential off-target effects.
-
Selectivity Profiling: If possible, test the compound against a panel of other kinases, particularly those with a cysteine in a similar position.
-
Rescue Experiments: In cellular assays, you can try to rescue the phenotype by introducing a downstream active mutant (e.g., constitutively active MEK or AKT) to see if the effect is specifically due to the blockade of the EGFR pathway.
-
Control Cell Lines: Use cell lines that do not express the target mutant EGFR as negative controls.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing this compound.
Caption: A logical troubleshooting workflow for experiments with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Technical Support Center: Overcoming Off-Target Effects of EGFR Mutant-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EGFR mutant-IN-1 in cell-based experiments. The focus is to anticipate and address challenges, particularly those related to off-target effects, to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is specifically designed to target EGFR harboring activating mutations (such as L858R or exon 19 deletions) and the T790M and C797S resistance mutations, which are common causes of resistance to previous generations of EGFR inhibitors. By covalently binding to a cysteine residue in the ATP-binding pocket of mutant EGFR, it permanently blocks its kinase activity and downstream signaling pathways that drive tumor cell proliferation and survival.
Q2: My cells are showing unexpected toxicity or phenotypes not consistent with EGFR inhibition. Could this be due to off-target effects?
A2: Yes, unexpected cellular responses can be indicative of off-target effects, where the inhibitor binds to and affects proteins other than the intended target. While this compound is designed for selectivity, cross-reactivity with other kinases or proteins is possible, especially at higher concentrations. It is crucial to perform control experiments to validate that the observed phenotype is a direct result of on-target EGFR inhibition.
Q3: What are the known or potential off-target kinases for inhibitors similar to this compound?
A3: Direct and comprehensive kinome screening data for this compound is not publicly available. However, studies on structurally related pyrrolo[2,3-d]pyrimidine-based fourth-generation EGFR inhibitors have shown potential off-target interactions. For instance, a representative compound from this class demonstrated some inhibition of other kinases at a concentration of 100 nM.[1] Researchers should be mindful of potential interactions with other kinases sharing structural similarities in the ATP-binding pocket.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired level of on-target inhibition through a dose-response experiment.
-
Employ a rescue experiment: Transfect cells with a drug-resistant version of the target protein to see if the phenotype is reversed.
-
Use a structurally unrelated inhibitor: Confirm key findings with a different inhibitor that targets the same mutant EGFR to ensure the observed effect is not specific to the chemical scaffold of this compound.
-
Perform target knockdown experiments: Use techniques like siRNA or shRNA to specifically reduce the expression of EGFR and observe if this phenocopies the effects of the inhibitor.
Q5: What are the recommended storage and handling conditions for this compound?
A5: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in a solvent like DMSO and should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot completely and bring it to room temperature.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low inhibitor concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a detailed dose-response curve starting from sub-nanomolar concentrations to identify a narrower effective concentration range.2. Validate on-target EGFR inhibition at the lowest effective concentration using Western blotting for phospho-EGFR.3. If cytotoxicity persists at concentrations that effectively inhibit the target, investigate potential off-target effects by consulting kinome profiling data for similar compounds and testing for the inhibition of those kinases. |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a non-toxic threshold (typically ≤ 0.1%).2. Include a vehicle-only control (medium with the same concentration of solvent) to assess the baseline level of solvent-induced toxicity. |
| Cell line sensitivity | The chosen cell line may be particularly sensitive to the inhibition of pathways affected by off-targets. Consider using a different cell line with a known resistance profile to certain off-target kinases for comparison. |
Problem 2: Discrepancy between biochemical assay results and cellular assay results.
| Possible Cause | Troubleshooting Steps |
| Cell permeability and efflux | 1. The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps.2. Consider using cell lines with known expression levels of drug transporters or using co-treatment with efflux pump inhibitors as a control experiment. |
| Inhibitor metabolism | The inhibitor may be rapidly metabolized by the cells into an inactive form. Perform time-course experiments to assess the stability of the inhibitor's effect over time. |
| Cellular ATP concentration | The high intracellular concentration of ATP can compete with the inhibitor for binding to the kinase, leading to a rightward shift in potency in cellular assays compared to biochemical assays. This is an inherent difference and should be considered when comparing data. |
Problem 3: Inconsistent or unexpected downstream signaling effects.
| Possible Cause | Troubleshooting Steps |
| Activation of compensatory signaling pathways | Inhibition of EGFR can sometimes lead to the feedback activation of other signaling pathways. Use pathway analysis tools or perform broader phosphoproteomics analysis to identify any compensatory signaling.Consider co-treatment with inhibitors of the identified compensatory pathways. |
| Off-target effects on other signaling molecules | The inhibitor may be affecting other kinases or signaling proteins, leading to a complex and unexpected downstream response. Refer to potential off-target information and validate the effects on those pathways using specific antibodies in Western blotting. |
| Cellular context dependency | The signaling network and the effect of its perturbation can vary significantly between different cell lines. Ensure that the chosen cell line is appropriate for the scientific question being addressed and characterize the baseline signaling activity. |
Quantitative Data
Table 1: In Vitro Potency of this compound and a Representative Pyrrolo[2,3-d]pyrimidine Derivative
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| EGFR-IN-1 Hydrochloride | EGFR (L858R/T790M) | 4 | H1975 | [2][3] |
| EGFR-IN-1 Hydrochloride | EGFR (del E746-A750) | 28 | HCC827 | [2][3] |
| Compound 31r | Ba/F3 EGFR (19del/T790M/C797S) | subnanomolar | Ba/F3 | [1] |
| Compound 31r | Ba/F3 EGFR (L858R/T790M/C797S) | subnanomolar | Ba/F3 | [1] |
Table 2: Representative Kinase Selectivity Profile of a Pyrrolo[2,3-d]pyrimidine-based EGFR Inhibitor (Compound 31r) at 100 nM
| Kinase | % Inhibition |
| EGFR WT | 77 |
| Other Kinases | (Data for specific off-target kinases would be listed here if publicly available) |
Note: This table is illustrative. Specific off-target kinases and their inhibition percentages for this compound would require a dedicated kinome scan.
Experimental Protocols
Protocol 1: Western Blotting for On-Target EGFR Inhibition
This protocol is to confirm the direct inhibition of EGFR phosphorylation by this compound in a cellular context.
Materials:
-
Cell line of interest (e.g., NCI-H1975)
-
This compound
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human EGF
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with a range of concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 10 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well.
-
Protein Quantification: Scrape the cells, collect the lysates, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total EGFR and a loading control to ensure equal protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the direct binding of this compound to EGFR within the cell.
Materials:
-
Cell line of interest
-
This compound
-
PBS supplemented with protease inhibitors
-
Equipment for rapid heating and cooling of cell suspensions
-
Instrumentation for protein detection (e.g., Western blot setup or ELISA reader)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of different temperatures for a fixed duration (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, unbound protein) from the precipitated fraction (containing denatured protein).
-
Protein Detection: Analyze the amount of soluble EGFR in the supernatant by Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating on- and off-target effects.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
troubleshooting EGFR mutant-IN-1 instability in solution
Welcome to the technical support center for EGFR mutant-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly targeting the L858R/T790M/C797S triple mutant.[1] Like its analog, Osimertinib, it is a third-generation EGFR tyrosine kinase inhibitor (TKI).[2] It functions by covalently binding to the cysteine residue at position 797 within the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and proliferation.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3][4] It is soluble in DMSO at concentrations of 75 mg/mL or higher.[5]
Q3: How should I store stock solutions and aliquots of this compound?
A3: Proper storage is critical to maintain the stability and activity of the inhibitor. Follow these guidelines for optimal storage:
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. For long-term storage, it is recommended to store aliquots at -80°C for up to 2 years, or at -20°C for up to 1 year.[5][6] Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A4: This is a common issue known as "salting out" or precipitation upon solvent shifting. While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. The high salt and protein content of the media can further decrease its solubility, causing it to precipitate.
To prevent this, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize both precipitation and solvent-induced cytotoxicity. A common practice is to perform serial dilutions of your high-concentration DMSO stock solution in your aqueous buffer or medium.
Troubleshooting Guide: Instability of this compound in Solution
This guide addresses common issues related to the instability of this compound in experimental solutions.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of the compound in aqueous solution.
-
Explanation: this compound, similar to its analog Osimertinib, can be unstable in aqueous solutions, especially under certain pH conditions. Studies on Osimertinib have shown significant degradation under acidic (pH 1.2) and basic (pH > 7.4) conditions. While it is relatively stable at neutral pH, prolonged incubation in aqueous buffers or cell culture media at 37°C can lead to gradual degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound in your final assay buffer or cell culture medium immediately before each experiment. Do not store the inhibitor in aqueous solutions for extended periods.
-
Minimize Incubation Time in Aqueous Solutions: If possible, reduce the pre-incubation time of the compound in the medium before adding it to the cells.
-
pH Control: Ensure the pH of your experimental buffer is maintained at or near neutral (pH 7.4).
-
Stability Check: If you suspect degradation, you can perform a stability check. Incubate the inhibitor in your cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then test its ability to inhibit EGFR phosphorylation in a short-term assay (e.g., 1-2 hours). A decrease in potency compared to a freshly prepared solution would indicate instability.
-
-
-
Possible Cause 2: Reaction with components in the cell culture medium.
-
Explanation: The acrylamide group in this compound is a Michael acceptor and can react with nucleophiles. A study on Osimertinib showed that it is unstable in plasma due to a Michael addition reaction with the free cysteine residues of plasma proteins, particularly albumin.[7] Cell culture media supplemented with serum contains proteins that could similarly react with and inactivate the inhibitor.
-
Troubleshooting Steps:
-
Consider Serum-Free Conditions: If your experimental design allows, consider performing short-term experiments in serum-free or low-serum medium to reduce the concentration of reactive nucleophiles.
-
Increase Inhibitor Concentration: If serum is required, you may need to use a higher concentration of the inhibitor to compensate for the portion that becomes inactivated. However, be mindful of potential off-target effects at higher concentrations.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time. Shorter incubation times may be necessary to observe the desired effect before significant inactivation occurs.
-
-
Issue 2: Precipitate formation in the working solution over time.
-
Possible Cause: Poor solubility in aqueous media.
-
Explanation: As mentioned in the FAQs, this compound has low aqueous solubility. Even if it initially dissolves, it may precipitate out of solution over time, especially at higher concentrations or during long incubation periods.
-
Troubleshooting Steps:
-
Visual Inspection: Before and during your experiment, visually inspect your working solutions for any signs of precipitation.
-
Lower the Final Concentration: If precipitation is observed, try using a lower final concentration of the inhibitor.
-
Solubilizing Agents: In some cases, the use of solubilizing agents like Pluronic F-68 or Cremophor EL can help to increase the aqueous solubility of hydrophobic compounds. However, these should be used with caution as they can have their own effects on cells. Always include appropriate vehicle controls.
-
Sonication: Brief sonication of the working solution in a water bath immediately before use can sometimes help to re-dissolve small precipitates.
-
-
Quantitative Data Summary
| Parameter | Solvent/Condition | Value/Recommendation | Reference |
| Solubility | DMSO | ≥ 75 mg/mL (168.33 mM) | [5] |
| Aqueous Media | Low (prone to precipitation) | General Knowledge | |
| Storage (Powder) | -20°C | Up to 3 years | [5] |
| 4°C | Up to 2 years | [5] | |
| Storage (DMSO Stock) | -80°C | Up to 2 years | [5] |
| -20°C | Up to 1 year | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh the required amount of the compound. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. e. Visually confirm that no particulates are present. f. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Working Solution Preparation (for cell-based assays): a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Perform serial dilutions in your cell culture medium or assay buffer to achieve the final desired concentration. c. Important: To avoid precipitation, add the inhibitor stock solution to the medium while gently vortexing or mixing. d. Ensure the final DMSO concentration in the cell culture is ≤ 0.1%. For example, for a 1:1000 dilution, add 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM working solution with 0.1% DMSO. e. Use the working solution immediately after preparation.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to empirically determine the stability of the inhibitor in your specific experimental conditions.
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 4, 8, 24, 48 hours).
-
At each time point, take an aliquot of the incubated inhibitor solution.
-
Perform a functional assay to test the activity of the aged inhibitor solution. A Western blot for phosphorylated EGFR (p-EGFR) is a suitable short-term readout. a. Culture a relevant EGFR-mutant cell line (e.g., NCI-H1975) to 70-80% confluency. b. Treat the cells with the "aged" inhibitor solutions from each time point for a short period (e.g., 1-2 hours). Include a positive control (cells treated with freshly prepared inhibitor) and a negative control (vehicle-treated cells). c. Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. d. Lyse the cells and perform a Western blot analysis to detect the levels of p-EGFR and total EGFR.
-
Analyze the results: A decrease in the ability of the "aged" inhibitor to block EGF-induced EGFR phosphorylation compared to the freshly prepared inhibitor indicates degradation or inactivation over time.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting instability issues with this compound.
References
- 1. mttlab.eu [mttlab.eu]
- 2. Absolute Bioavailability of Osimertinib in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
strategies to mitigate EGFR mutant-IN-1 induced toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating toxicities associated with the use of EGFR mutant-IN-1.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Question: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?
Answer:
High cytotoxicity at low concentrations can stem from several factors. Here is a troubleshooting guide:
-
On-Target, Off-Tissue Toxicity: EGFR is expressed in normal tissues, particularly epithelial cells in the skin and gastrointestinal tract.[1] Inhibition of EGFR in these tissues can lead to cell death and manifest as cytotoxicity in cell-based assays, especially with primary cells.
-
Recommendation: Use cell lines with known EGFR mutation status and dependency. Compare the cytotoxicity profile in EGFR-mutant cancer cell lines versus wild-type EGFR cell lines to assess on-target efficacy versus off-target toxicity.
-
-
Off-Target Kinase Inhibition: this compound may inhibit other kinases essential for cell survival.
-
Recommendation: Perform a kinome scan to identify potential off-target kinases. If off-target activity is identified, results should be interpreted with caution. Consider using a more selective EGFR inhibitor as a control.
-
-
Experimental Error: Inaccurate drug concentration, contamination of cell cultures, or errors in viability assays can lead to misleading results.
-
Recommendation: Verify the stock concentration of this compound. Test for mycoplasma contamination. Use multiple, mechanistically different viability assays (e.g., MTS vs. ATP-based) to confirm the results.
-
Experimental Workflow for Investigating High Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Question: I am observing significant dermatologic adverse effects in my animal models treated with this compound. What are the best practices for mitigating this toxicity?
Answer:
Dermatologic toxicities, such as papulopustular rash, are a common on-target effect of EGFR inhibitors due to the importance of EGFR signaling in maintaining skin homeostasis.[2] Prophylactic and reactive management strategies can be employed.
Prophylactic Strategies:
| Strategy | Agent | Dosage/Application | Rationale |
| Topical Emollients | Moisturizing cream/lotion | Apply to skin twice daily, starting before or concurrently with treatment. | Maintains skin barrier function and hydration. |
| Sun Protection | Broad-spectrum sunscreen (SPF >30) | Apply daily to sun-exposed areas. | Reduces UV-induced skin damage, which can exacerbate rash. |
| Systemic Antibiotics | Doxycycline or Minocycline | 100 mg daily or twice daily for the first 6 weeks.[2][3] | Reduces inflammatory component of the rash.[2] |
| Topical Corticosteroids | Hydrocortisone 1% cream | Applied prophylactically to rash-prone areas.[2] | Reduces inflammation. |
Reactive Treatment for Established Rash:
| Severity | Treatment Strategy |
| Mild (Grade 1) | Continue prophylactic measures. Apply topical corticosteroids (e.g., hydrocortisone 1-2.5%) to affected areas. |
| Moderate (Grade 2) | Add topical clindamycin. Continue oral doxycycline or minocycline. |
| Severe (Grade 3) | Consider a short course of systemic corticosteroids. May require dose interruption of this compound. |
A study on panitumumab showed that prophylactic doxycycline (100 mg twice daily for 6 weeks) along with topical moisturizers, sunblock, and 1% hydrocortisone cream reduced the incidence of grade 2 or higher skin toxicity by 50%.[2]
Signaling Pathway of EGFR Inhibition Leading to Skin Toxicity
Caption: EGFR inhibition disrupts skin homeostasis, leading to toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI) that intracellularly binds to the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling.[1] In cancer cells with activating EGFR mutations, this blocks the signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[4][5]
Q2: What are the most common toxicities associated with EGFR inhibitors like this compound?
A2: The most common toxicities are related to the on-target inhibition of EGFR in normal tissues. These include:
-
Dermatologic: Papulopustular rash (acneiform), xerosis (dry skin), pruritus (itching), and paronychia (inflammation of nail folds).[2] Up to 90% of patients treated with EGFR inhibitors experience adverse skin reactions.[2]
-
Ocular: Blepharitis, conjunctivitis.[1]
-
Pulmonary: Interstitial lung disease (ILD) is a rare but serious toxicity.[8]
Q3: Are there strategies to prevent or reduce the incidence of severe toxicities?
A3: Yes, prophylactic measures are recommended, especially for dermatologic toxicities.[3] A preventive strategy for skin rash includes the use of moisturizers, sunscreen, and oral antibiotics like doxycycline or minocycline starting from the first day of treatment.[2] Avoiding excess bathing and using tepid water is also advised.[3]
Q4: Can this compound induce off-target toxicities?
A4: While designed to be specific, most kinase inhibitors have some degree of off-target activity. The specific off-target profile of this compound would need to be determined experimentally, for example, through a broad panel kinase screen. Off-target effects can contribute to unexpected toxicities.
Q5: How do activating EGFR mutations affect the receptor's function and sensitivity to inhibitors?
A5: Activating mutations, such as exon 19 deletions or the L858R point mutation, cause the EGFR kinase to be constitutively active, promoting tumor growth without the need for ligand binding.[9][10] These mutations can also alter the conformation of the ATP-binding pocket, increasing the affinity for certain TKIs compared to wild-type EGFR, which forms the basis of their therapeutic window.
EGFR Activation and Inhibition Pathway
Caption: EGFR activation in normal vs. mutant cells and TKI action.
Key Experimental Protocols
Protocol 1: Prophylactic Treatment for Dermatologic Toxicity in a Murine Model
-
Animal Model: Utilize immunodeficient mice (e.g., NU/NU) bearing xenografts of EGFR-mutant human non-small cell lung cancer cells.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound at the therapeutic dose.
-
Group 3: this compound + Prophylactic regimen.
-
-
Prophylactic Regimen (Group 3):
-
Doxycycline: Administer doxycycline hyclate in the drinking water (e.g., 2 mg/mL) or via oral gavage (e.g., 50 mg/kg/day), starting 24 hours before the first dose of this compound.
-
Topical Emollient: Apply a thin layer of a standard moisturizing cream to the entire skin surface of the mouse daily.
-
-
Treatment: Administer this compound according to the planned experimental schedule (e.g., daily oral gavage).
-
Monitoring:
-
Record body weight and tumor volume 2-3 times per week.
-
Score skin toxicity daily or every other day using a standardized grading scale (e.g., based on erythema, scaling, and papules).
-
At the end of the study, collect skin samples for histological analysis (H&E staining) and immunohistochemistry for markers of inflammation (e.g., CD45) and proliferation (e.g., Ki-67).
-
-
Data Analysis: Compare the severity and onset of skin toxicity between Group 2 and Group 3. Correlate toxicity with anti-tumor efficacy.
Protocol 2: Cell-Based Assay to Differentiate On-Target vs. Off-Target Cytotoxicity
-
Cell Lines:
-
EGFR-Mutant: NCI-H1975 (L858R/T790M), HCC827 (delE746-A750).
-
EGFR Wild-Type: A549, HCT116.
-
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., 10 concentrations from 1 nM to 100 µM). Treat cells in triplicate for 72 hours.
-
Viability Assay: Use a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTS assay.
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the dose-response curves for each cell line.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line using non-linear regression.
-
-
Interpretation: A significantly lower IC50 in EGFR-mutant cell lines compared to wild-type cell lines suggests on-target activity. Similar IC50 values across all cell lines may indicate off-target cytotoxicity.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 3. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Fatal toxic effects related to EGFR tyrosine kinase inhibitors based on 53 cohorts with 9,569 participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Molecular mechanisms of lung-specific toxicity induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thorax.bmj.com [thorax.bmj.com]
- 10. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]
Technical Support Center: Refining EGFR Mutant-IN-1 Treatment Schedule in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing EGFR mutant-IN-1 in preclinical mouse models. The information aims to assist in refining treatment schedules and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an irreversible and selective inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] It is designed to target activating mutations, such as L858R, and the T790M resistance mutation with greater potency than wild-type EGFR. This selectivity is intended to maximize anti-tumor activity in cancers harboring these mutations while minimizing toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[1]
Q2: What are the common starting points for dosing and scheduling of mutant-selective EGFR inhibitors in mice?
A2: Dosing and scheduling can vary significantly based on the specific inhibitor, the mouse model, and the tumor type. However, preclinical studies with similar third-generation EGFR inhibitors often utilize a once-daily oral gavage. For example, in xenograft models with the EGFR L858R/T790M mutation, a daily dose of 25 mg/kg has been used for some inhibitors.[1][2] It is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) and optimal biological dose for this compound in your specific model.
Q3: What are the typical routes of administration for EGFR inhibitors in mice?
A3: Oral gavage is a common route of administration for small molecule EGFR inhibitors in preclinical mouse studies.[1] Intraperitoneal injections are also used. The choice of administration route depends on the formulation and pharmacokinetic properties of the compound.
Q4: What are the potential side effects of EGFR inhibitors in mice and how can they be monitored?
A4: Common side effects associated with EGFR inhibitors in preclinical studies can include skin rash, diarrhea, and mucositis.[1] Although this compound is designed to be selective for mutant EGFR, it is still important to monitor for potential off-target effects. Regular monitoring of animal health, including body weight, skin condition, and gastrointestinal function (e.g., stool consistency), is essential throughout the study.
Q5: How can I assess the efficacy of this compound treatment in my mouse model?
A5: Treatment efficacy is typically assessed by monitoring tumor growth inhibition over time. This is often done by caliper measurements of subcutaneous tumors. For orthotopic models, imaging techniques such as MRI or bioluminescence imaging can be employed.[3] Additionally, pharmacodynamic markers, such as the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK), can be evaluated in tumor tissue to confirm target engagement.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in vehicle | The compound may have low aqueous solubility. | - Use a formulation suitable for poorly water-soluble compounds. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a co-solvent system (e.g., PEG400, Tween 80, and saline). - Ensure the final concentration of the organic solvent is well-tolerated by the animals. |
| No significant tumor regression observed | - Insufficient drug exposure. - Suboptimal dosing schedule. - Intrinsic or acquired resistance of the tumor model. | - Perform a pharmacokinetic study to determine the drug concentration in plasma and tumor tissue over time. - Conduct a dose-escalation study to find the MTD and a biologically effective dose. - Evaluate different dosing schedules (e.g., twice daily, intermittent dosing). - Confirm the presence of the target EGFR mutation in your tumor model. - Investigate potential resistance mechanisms, such as amplification of bypass signaling pathways (e.g., MET). |
| Significant toxicity and weight loss in treated mice | The dose is too high or the formulation is not well-tolerated. | - Reduce the dose of this compound. - Consider an alternative, better-tolerated vehicle for administration. - Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. |
| High variability in tumor response between animals | - Inconsistent drug administration. - Heterogeneity of the tumor model. | - Ensure consistent and accurate oral gavage technique. - Increase the number of animals per treatment group to improve statistical power. - If using a cell line-derived xenograft model, ensure consistent cell passage number and injection technique. |
Quantitative Data Summary
The following tables summarize representative dosing schedules and efficacy data from preclinical studies of various mutant-selective EGFR inhibitors in mouse models. This data can serve as a reference for designing initial experiments with this compound.
Table 1: Examples of Dosing Schedules for EGFR Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Tumor Type | Dose & Schedule | Route | Reference |
| BIBW-2992 | Transgenic (C/L858R, C/L+T, C/T790M) | Lung Adenocarcinoma | 25 mg/kg/day | Oral Gavage | [1][2] |
| Erlotinib | Xenograft (HCC827, PC9) | Lung Adenocarcinoma | 30 mg/kg daily or 200 mg/kg every other day | Oral Gavage | [4] |
| Osimertinib | Xenograft (PC9-luciferase) | Lung Adenocarcinoma | 15 mg/kg daily or weekly | Oral Gavage | [3] |
| Gefitinib | Xenograft (PC-9) | Lung Adenocarcinoma | 100 mg/kg/day (5 days/week) | Oral Gavage | [5] |
| Lapatinib | MNU-induced | Mammary Cancer | 75 mg/kg/day or 525 mg/kg weekly | Oral Gavage | [6] |
Table 2: Examples of Efficacy Data for EGFR Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Key Efficacy Endpoint | Outcome | Reference |
| BIBW-2992 + Cetuximab | Xenograft (H1975) | Tumor Regression | Superior to either agent alone | [1][2] |
| Erlotinib | Transgenic (EGFRL858R) | Tumor Regression | ~65% tumor regression within 24 hours | [7] |
| Osimertinib (daily or weekly) | Orthotopic (PC9-luciferase) | Prevention of Lung Homing | Complete absence of homing of cancer cells | [3] |
| GNS-1481/GNS-1486 | Xenograft (PC-9, H1975) | Tumor Volume Reduction | Significant reduction in tumor volume | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture human non-small cell lung cancer cells harboring an EGFR mutation (e.g., NCI-H1975 with L858R and T790M mutations) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 106 cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Administer the drug or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
A separate cohort of tumor-bearing mice can be treated for a shorter duration (e.g., 3-5 days).
-
Excise tumors at a specific time point after the last dose (e.g., 2-4 hours) and prepare tumor lysates.
-
Perform Western blotting to analyze the phosphorylation levels of EGFR, AKT, and ERK.
-
Protocol 2: Western Blotting for Phospho-EGFR
-
Tumor Lysate Preparation:
-
Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
Caption: Troubleshooting Logic for Lack of Tumor Response.
References
- 1. JCI - Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer [jci.org]
- 2. Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR-targeted therapy results in dramatic early lung tumor regression accompanied by imaging response and immune infiltration in EGFR mutant transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Acquired Resistance to Third-Generation EGFR Inhibitors
Disclaimer: The compound "EGFR mutant-IN-1" is not a widely recognized designation in published literature. This guide therefore addresses acquired resistance to potent, third-generation EGFR tyrosine kinase inhibitors (TKIs) that target sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation. Osimertinib is used as the primary example throughout this document.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant (T790M-positive) cell line, which was initially sensitive to my third-generation EGFR inhibitor, is now showing signs of resistance (e.g., increased proliferation, decreased apoptosis). What are the possible causes?
A1: Acquired resistance to third-generation EGFR TKIs is a well-documented phenomenon that can arise from several molecular mechanisms. These are broadly categorized into EGFR-dependent (on-target) and EGFR-independent (off-target) alterations.
-
EGFR-Dependent Resistance: This typically involves new mutations in the EGFR gene itself that interfere with drug binding. The most common is the C797S mutation , which removes the covalent binding site for irreversible inhibitors like osimertinib.[1][2] Other, less common, EGFR mutations such as L718Q and L792H have also been reported.[2]
-
EGFR-Independent Resistance: The cancer cells may activate alternative signaling pathways to bypass their dependency on EGFR. Common mechanisms include:
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase can reactivate downstream signaling pathways like PI3K/AKT.[3][4]
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can provide a bypass signal.[5][6]
-
Mutations in Downstream Pathways: Activation of mutations in genes like KRAS, BRAF, and PIK3CA can render the cells independent of upstream EGFR signaling.[2][3]
-
Oncogenic Fusions: Gene rearrangements involving kinases like RET or ALK can also drive resistance.[7]
-
-
Phenotypic Transformation: In some cases, the cancer cells undergo a fundamental change in their cell type.
-
Small Cell Lung Cancer (SCLC) Transformation: The adenocarcinoma may transform into a neuroendocrine SCLC phenotype, which is not dependent on EGFR signaling.[8][9]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may switch from an epithelial to a mesenchymal state, which is associated with TKI resistance.[10][11]
-
Q2: How can I determine which resistance mechanism is present in my experimental model?
A2: A multi-step approach is recommended.
-
Sequence the EGFR Kinase Domain: Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the resistant cells to check for secondary mutations, particularly at the C797, L718, and L792 codons.[2]
-
Analyze Bypass Pathway Activation: Use Western blotting to check for hyperphosphorylation of alternative receptor tyrosine kinases (e.g., MET, HER2) and key downstream signaling nodes (e.g., AKT, ERK).
-
Assess Gene Amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to test for amplification of genes like MET and HER2.[4][5]
-
Comprehensive Genomic Profiling: If the initial tests are inconclusive, a broader NGS panel can screen for a wider range of mutations, fusions, and copy number variations in key cancer-related genes.
-
Evaluate Phenotypic Changes: Assess cell morphology and protein markers (e.g., E-cadherin, Vimentin for EMT; neuroendocrine markers like chromogranin A for SCLC transformation) using microscopy and Western blotting.[8][10]
Q3: My resistant cells have a C797S mutation. What are my options for further experiments?
A3: The therapeutic strategy depends on the allelic context of the C797S and T790M mutations.
-
C797S and T790M in trans (on different alleles): Preclinical studies suggest that a combination of a first-generation TKI (e.g., gefitinib, erlotinib) to inhibit the T790M-lacking allele and a third-generation TKI to inhibit the T790M-containing allele may be effective.
-
C797S and T790M in cis (on the same allele): This is the most challenging scenario, as cells are resistant to all current generations of EGFR TKIs. This model is ideal for testing novel fourth-generation EGFR inhibitors or combination strategies that target downstream pathways.
Q4: I am observing resistance, but my sequencing results show no new EGFR mutations. What should I investigate next?
A4: In the absence of on-target EGFR mutations, the resistance is likely driven by EGFR-independent mechanisms. The next logical steps are to investigate bypass signaling pathways and phenotypic transformation as described in A2. Focus on analyzing MET/HER2 amplification and activation of the RAS/MAPK and PI3K/AKT pathways.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Step |
| Gradual increase in IC50 of the inhibitor over multiple passages. | Selection of a pre-existing resistant subclone or gradual adaptation. | 1. Isolate single-cell clones and test their individual sensitivity. 2. Perform genomic analysis (NGS) on the resistant population to identify acquired alterations. |
| Complete loss of response to the inhibitor. | Emergence of a dominant resistance mechanism (e.g., C797S mutation, MET amplification). | 1. Sequence the EGFR kinase domain. 2. Perform FISH for MET and HER2 amplification. 3. Analyze downstream pathway activation (p-AKT, p-ERK) via Western blot. |
| Resistant cells exhibit a change in morphology (e.g., from cobblestone to spindle-shaped). | Epithelial-to-Mesenchymal Transition (EMT). | 1. Perform Western blot for EMT markers (E-cadherin, N-cadherin, Vimentin).[10] 2. Assess cell migration and invasion using a transwell assay. |
| Expression of EGFR is lost or significantly reduced in resistant cells. | Phenotypic transformation (e.g., to SCLC). | 1. Perform Western blot for neuroendocrine markers (e.g., Synaptophysin, Chromogranin A).[8] 2. If working with in vivo models, perform immunohistochemistry on tumor samples. |
Data Presentation: Frequency of Resistance Mechanisms
The prevalence of specific resistance mechanisms can vary depending on whether the third-generation TKI was used as a first-line or second-line treatment (after failure of a 1st/2nd-gen TKI).
Table 1: Acquired Resistance Mechanisms to Osimertinib (Second-Line Setting)
| Mechanism Category | Specific Alteration | Frequency (%) |
| EGFR-Dependent | C797S mutation | ~20-40% |
| Other EGFR mutations (L718Q, etc.) | ~5% | |
| EGFR Amplification | ~9% | |
| EGFR-Independent | MET Amplification | ~19-25%[13] |
| HER2 Amplification | ~2-5% | |
| PIK3CA Mutations | ~5% | |
| KRAS/BRAF Mutations | ~3-5% | |
| Oncogenic Fusions (RET, ALK, etc.) | ~1-2% | |
| Phenotypic Change | SCLC Transformation | ~3-15%[8] |
| EMT | Variable |
Frequencies are compiled estimates from multiple clinical studies and may vary.
Table 2: Acquired Resistance Mechanisms to Osimertinib (First-Line Setting)
| Mechanism Category | Specific Alteration | Frequency (%) |
| EGFR-Dependent | C797S mutation | ~7%[12] |
| EGFR-Independent | MET Amplification | ~15%[12] |
| HER2 Amplification | ~5%[14] | |
| KRAS/BRAF Mutations/Fusions | ~6% | |
| Other Bypass Pathways | ~10% | |
| Phenotypic Change | SCLC / Squamous Transformation | ~15% |
Note: In the first-line setting, T790M is not an acquired resistance mechanism.
Experimental Protocols
Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing resistant cell lines through continuous, dose-escalating exposure.[15][16]
-
Determine Initial IC50: Culture the parental EGFR-mutant cell line and perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of inhibitor concentrations to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial Exposure: Culture the parental cells in media containing the inhibitor at a concentration equal to or slightly below the IC50 (e.g., IC20-IC50).
-
Monitor and Passage: Maintain the culture, replacing the drug-containing media every 2-3 days. When the cells reach 70-80% confluency and show stable growth, passage them.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, gradually increase the concentration (e.g., by 1.5 to 2-fold).
-
Repeat: Continue this cycle of adaptation and dose escalation for several months. Resistant populations will emerge that can proliferate in high concentrations of the inhibitor.
-
Characterization: Periodically freeze down cell stocks and confirm the resistance phenotype by re-evaluating the IC50. The IC50 of the resistant line should be significantly higher than the parental line.
Western Blot for EGFR Pathway Activation
This protocol allows for the assessment of protein expression and phosphorylation status.[17]
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells. Treat with the EGFR inhibitor at relevant concentrations for a specified time (e.g., 2-6 hours).
-
For pathway activation assessment, you may starve cells of serum overnight and then stimulate with EGF (e.g., 100 ng/mL for 15 minutes) with or without the inhibitor.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, anti-MET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an ECL substrate. Image the chemiluminescent signal.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total proteins (e.g., total EGFR, total AKT) and a loading control (e.g., GAPDH, β-actin).
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the inhibitor in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathways and mechanisms of acquired resistance.
Caption: Workflow for investigating acquired resistance mechanisms.
Caption: Logical categories of acquired resistance mechanisms.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 4. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of HER2 amplification in EGFR-mutant lung adenocarcinoma with acquired resistence to EGFR-TKIs. - ASCO [asco.org]
- 6. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small Cell Lung Cancer Transformation as a Resistance Mechanism to Osimertinib in Epidermal Growth Factor Receptor-Mutated Lung Adenocarcinoma: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of transformation from adenocarcinoma to small-cell lung cancer after EGFR-TKI. - ASCO [asco.org]
- 10. EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternative splicing of HER2: a novel mediator of EGFR TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Counting & Health Analysis [sigmaaldrich.com]
how to prevent EGFR mutant-IN-1 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of EGFR mutant-IN-1 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective small molecule inhibitor. It is designed to target the triple mutant of the Epidermal Growth Factor Receptor (EGFR): EGFRL858R/T790M/C797S. This makes it a valuable tool for studying acquired resistance to other EGFR tyrosine kinase inhibitors (TKIs).
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent the degradation of this compound. Quantitative data from suppliers indicates the following stability under different conditions:
| Storage Condition | Form | Duration of Stability |
| -20°C | Powder | Up to 3 years |
| 4°C | Powder | Up to 2 years |
| -80°C | In Solvent (e.g., DMSO) | Up to 6 months |
| -20°C | In Solvent (e.g., DMSO) | Up to 1 month |
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q4: How can I minimize freeze-thaw cycles of my stock solution?
A4: To avoid degradation from repeated changes in temperature, it is best practice to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C for long-term use.
Q5: Can I store my working solutions in aqueous buffers?
A5: It is not recommended to store this compound in aqueous buffers for extended periods, as this can lead to hydrolysis and degradation. Prepare fresh working solutions from your DMSO stock for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause: Degradation of the inhibitor in the stock solution or working solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound from a new vial of powder.
-
Rationale: The existing stock solution may have degraded due to improper storage, contamination with water, or exceeding its stability period.
-
-
Assess Working Solution Stability:
-
Action: Prepare fresh working dilutions in pre-warmed cell culture media immediately before adding to cells. Avoid prolonged incubation of the inhibitor in aqueous media before the experiment.
-
Rationale: Small molecule inhibitors can be unstable in aqueous solutions, and components in cell culture media (e.g., serum) can sometimes contribute to degradation.
-
-
Optimize Incubation Time:
-
Action: Perform a time-course experiment to determine the optimal incubation time for observing the desired biological effect.
-
Rationale: Prolonged incubation times may lead to significant degradation of the inhibitor in the cell culture environment.
-
Issue 2: High variability between replicate experiments.
Possible Cause: Inconsistent inhibitor concentration due to precipitation or degradation.
Troubleshooting Steps:
-
Ensure Complete Solubilization:
-
Action: When preparing the DMSO stock solution, ensure the powder is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. Visually inspect the solution for any precipitate.
-
Rationale: Undissolved particles will lead to inaccurate and inconsistent concentrations in your experiments.
-
-
Prevent Precipitation in Working Solution:
-
Action: When diluting the DMSO stock into aqueous media, add the stock solution to the media and mix immediately and thoroughly. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to prevent both precipitation and solvent-induced cytotoxicity.
-
Rationale: Rapid changes in solvent polarity can cause the inhibitor to precipitate out of solution.
-
-
Protect from Light:
-
Action: Store stock solutions in amber vials or tubes wrapped in foil. Minimize exposure of both stock and working solutions to direct light during preparation and experiments.
-
Rationale: Many small molecules are light-sensitive and can undergo photodegradation, leading to loss of activity.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in cell culture media over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a working solution of this compound in cell culture medium at the desired final concentration. Prepare two sets: one with serum and one without.
-
Incubate the solutions at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Immediately analyze the concentration of the intact inhibitor in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound against time to determine its degradation rate under different conditions.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical approach to troubleshooting inconsistent results.
Technical Support Center: Optimizing Cell Culture Conditions for EGFR Mutant-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture conditions when using EGFR mutant-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It is specifically designed to be more potent against EGFR harboring activating mutations, such as L858R, and the T790M resistance mutation, as compared to the wild-type (WT) receptor.[1][2] By binding to the ATP-binding site of the kinase domain, it competitively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[1][3]
Q2: Which cell lines are recommended for use with this compound?
A2: The choice of cell line is critical for a successful experiment. Cell lines harboring EGFR mutations that are sensitive to this compound are recommended. Examples include:
-
H1975: Non-small cell lung cancer (NSCLC) cell line with L858R and T790M mutations.[2][4]
-
PC-9: NSCLC cell line with an exon 19 deletion.[3]
-
H3255: NSCLC cell line with the L858R mutation.[4]
It is important to select a cell line with a known EGFR mutation status that aligns with the inhibitor's target profile. Using cell lines with wild-type EGFR, such as A431, can be useful as a negative control to assess selectivity.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C.[1] Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[2][3] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][3] Before use, thaw the aliquot completely and bring it to room temperature.
Q4: What is a typical working concentration for this compound?
A4: The effective concentration of this compound is highly dependent on the specific cell line and its EGFR mutation status.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range for serial dilutions is from 0.1 nM to 100 µM.[3] Refer to the quantitative data table below for reported IC50 values in various cell lines.
Quantitative Data Summary
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| H1975 | L858R/T790M | 4 | [2] |
| HCC827 | exon 19 deletion | 28 | [2] |
Troubleshooting Guides
Problem 1: No inhibition of EGFR phosphorylation observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line | Confirm that the cell line used expresses a mutant form of EGFR that is sensitive to the inhibitor. This compound is significantly more potent against specific mutant forms compared to wild-type EGFR.[1] |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitor concentration for your cell line.[1] Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] |
| Inactive Compound | Ensure proper storage and handling of the inhibitor to prevent degradation.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| Issues with EGF Stimulation | If stimulating with EGF, ensure the EGF is active and used at an appropriate concentration (e.g., 50-100 ng/mL).[2][3] Serum-starve cells for 12-24 hours prior to treatment to reduce baseline EGFR activation.[1][3] |
| Western Blotting Technique | Optimize Western blot conditions, including using validated antibodies for phosphorylated and total EGFR, proper blocking (e.g., 5% BSA in TBST for phospho-antibodies), and sufficient washing steps.[1][2][5] |
Problem 2: High background on Western Blot.
| Possible Cause | Troubleshooting Step |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[5] Use a fresh blocking solution for each experiment. For phosphorylated targets, 5% BSA in TBST is often preferred over milk, as milk contains casein which can be phosphorylated.[5] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to determine the optimal dilution that provides a strong signal with low background.[5] |
| Insufficient Washing | Increase the number and duration of washes between antibody incubations.[5] Use a sufficient volume of wash buffer (e.g., TBST) to fully submerge the membrane.[5] |
| Contaminated Buffers | Prepare fresh buffers using high-purity water and reagents.[5] |
Problem 3: High cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration range of the inhibitor for your specific cell line.[3] |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.5% and ideally ≤ 0.1%.[2] |
| Off-Target Effects | At very high concentrations, the inhibitor may have off-target effects. Use the lowest effective concentration that inhibits the target. |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent before treatment. Optimize seeding density to avoid contact inhibition.[6] |
Problem 4: Development of resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Secondary Mutations | The most common mechanism of acquired resistance to EGFR inhibitors is the development of secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation.[7][8] If resistance develops, consider sequencing the EGFR gene in the resistant cells to identify any new mutations. |
| Activation of Bypass Pathways | Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited EGFR pathway.[8] Examples include MET amplification or activation of the PI3K/Akt pathway.[8] Investigating these alternative pathways through techniques like Western blotting or RNA sequencing may be necessary. |
| Phenotypic Transformation | In some cases, cells may undergo a phenotypic transformation, such as an epithelial-to-mesenchymal transition (EMT), which can contribute to drug resistance.[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol determines the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Cell line of interest (e.g., H1975)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.[3] Allow cells to attach and grow for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A common starting range is 0.1 nM to 100 µM.[3] Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.[3]
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[3]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR Analysis
This protocol is for analyzing the inhibition of EGFR phosphorylation upon treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., H1975)
-
Serum-free cell culture medium
-
Recombinant human EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Serum-starve the cells for 12-24 hours.[3]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-6 hours).[3] Include a vehicle control.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., Actin or Tubulin) to ensure equal protein loading.[1]
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound in cell culture.
Caption: Troubleshooting workflow for lack of EGFR phosphorylation inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Dosing for EGFR-Mutant Non–Small Cell Lung Cancer with Evolutionary Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas | European Respiratory Society [publications.ersnet.org]
Technical Support Center: Synthesis of EGFR Mutant-IN-1 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of EGFR mutant-IN-1 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: this compound, a 4-anilinoquinazoline derivative, is typically synthesized through a multi-step process. The core quinazoline scaffold is often constructed first, followed by the introduction of the aniline moiety and the side chain. Key reactions involved in the synthesis include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a crucial step for introducing the aniline group at the C4 position of the quinazoline ring. Typically, a 4-chloroquinazoline intermediate is reacted with the appropriately substituted aniline.
-
Etherification: The morpholinopropoxy side chain at the C6 or C7 position is commonly introduced via Williamson ether synthesis, reacting a hydroxylated quinazoline intermediate with a morpholinopropyl halide.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be employed to introduce aryl or heteroaryl substituents at various positions on the quinazoline or aniline rings, allowing for the synthesis of diverse derivatives.[1][2][3][4][5]
Q2: What are the common challenges related to the solubility of this compound derivatives during synthesis and purification?
A2: Like many kinase inhibitors, this compound and its analogs are often hydrophobic molecules with poor solubility in aqueous solutions.[6] This can lead to several challenges:
-
Reaction heterogeneity: Poor solubility of starting materials or intermediates in the reaction solvent can lead to incomplete reactions and lower yields.
-
Difficult purification: The low solubility can make purification by crystallization challenging. Products may also precipitate out during column chromatography if the solvent polarity changes too quickly.
-
Handling for biological assays: Dissolving the final compounds for in vitro and in vivo studies requires careful solvent selection, with DMSO being the most common choice for creating high-concentration stock solutions.[6][7]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Formation of regioisomers: In SNAr reactions with di-substituted quinazolines (e.g., 2,4-dichloroquinazoline), substitution can sometimes occur at the less desired position, leading to a mixture of isomers.[8]
-
Bis-substitution: In cases where multiple reactive sites are present, double substitution can occur, for example, in Suzuki coupling reactions with di-halogenated substrates.
-
Hydrolysis: Quinazoline derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the quinazoline ring.
-
N-alkylation: During the introduction of the side chain, N-alkylation of the aniline nitrogen can occur as an undesired side reaction.[9]
Q4: What are the recommended purification techniques for this compound derivatives?
A4: The choice of purification technique depends on the nature of the compound and the impurities present. Common methods include:
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from starting materials and byproducts. For highly polar compounds, reverse-phase chromatography may be necessary.
-
Crystallization/Recrystallization: This is an effective method for obtaining highly pure material if a suitable solvent system can be found. It is often used as a final purification step.[8]
-
Acid-Base Extraction: The basic nitrogen atoms in the quinazoline and morpholine moieties allow for purification by acid-base extraction to remove non-basic impurities.
-
Affinity Chromatography: For purifying the target protein (EGFR) for in vitro assays, affinity chromatography can be used.[10]
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Step
| Possible Cause | Troubleshooting Suggestion |
| Poor reactivity of the aniline | Use a more electron-rich aniline or consider using a catalyst (e.g., a palladium catalyst for Buchwald-Hartwig amination, though this may require harsher conditions).[8] |
| Deactivation of the quinazoline ring | Ensure that the quinazoline ring is sufficiently activated for nucleophilic attack. Electron-withdrawing groups on the ring can increase reactivity. |
| Suboptimal reaction conditions | Optimize the reaction temperature, solvent, and base. Common solvents include isopropanol, ethanol, and DMF. Bases such as DIPEA or NaOAc are often used.[11] |
| Steric hindrance | If either the aniline or the quinazoline is sterically hindered, longer reaction times or higher temperatures may be required. |
| Side reactions | Analyze the crude product to identify any major side products. This may indicate the need for protecting groups or a change in reaction strategy. |
Problem 2: Difficulty in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Suggestion |
| Decomposition of boronic acid | Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which are often more stable. |
| Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Incorrect choice of base, solvent, or ligand | The choice of these components is critical and often substrate-dependent. Screen different combinations. Common bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃. Common solvents include dioxane, toluene, and DMF, often with water as a co-solvent. A variety of phosphine ligands can be used.[1][2][3][4][5] |
| Low solubility of reactants | Choose a solvent system in which all reactants are soluble at the reaction temperature. |
| Formation of homocoupling byproducts | This can be minimized by using the correct stoichiometry of reactants and ensuring the catalyst is active. |
Problem 3: Product Precipitation During Work-up or Purification
| Possible Cause | Troubleshooting Suggestion |
| Low solubility in the work-up solvent | Use a larger volume of solvent or switch to a solvent in which the product is more soluble. |
| "Salting out" effect | When adding an aqueous solution to an organic solution of the product, the change in polarity can cause precipitation.[6] Dilute the organic solution before adding the aqueous phase, or perform the extraction at an elevated temperature. |
| Precipitation on the chromatography column | Ensure the crude product is fully dissolved in the loading solvent before applying it to the column. Use a stronger loading solvent if necessary. A gradient elution with a slow increase in polarity can also help. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Brominated Quinazolinone Derivatives [4]
| Entry | Boronic Acid | Base | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Na₂CO₃ | Acetone/Water | Pd(OAc)₂ (4.2) | 3 | 92 |
| 2 | 4-Cyanophenylboronic acid | Na₂CO₃ | Acetone/Water | Pd(OAc)₂ (4.2) | 3 | 96 |
| 3 | 8-Quinolinylboronic acid | Na₂CO₃ | Acetone/Water | Pd(OAc)₂ (4.2) | 5 | 83 |
| 4 | 3,4,5-Trimethoxyphenylboronic acid | Na₂CO₃ | Acetone/Water | Pd(OAc)₂ (4.2) | 0.5 | 97 |
| 5 | Benzothiophene-3-boronic acid | Na₂CO₃ | Acetone/Water | Pd(OAc)₂ (4.2) | 3 | 89 |
| 6 | Dibenzothiophene-4-boronic acid | Na₂CO₃ | Acetone/Water | Pd(OAc)₂ (4.2) | 7 | 91 |
Table 2: Solubility of EGFR-IN-1 Hydrochloride and a Structurally Similar Inhibitor [6][7]
| Compound | Solvent | Solubility | Notes |
| EGFR-IN-1 hydrochloride | DMSO | Data not publicly available | Recommended for primary stock solutions. |
| Ethanol | Data not publicly available | Generally poorly soluble. | |
| Water | Data not publicly available | Insoluble. | |
| Structurally Similar Inhibitor (CAS: 879127-07-8) | DMSO | ≥ 60.7 mg/mL | Useful as a reference. |
| Ethanol | Insoluble | ||
| Water | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib, a close analog of this compound)
This protocol is adapted from a known synthesis of Gefitinib and serves as a representative example.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
To a stirred suspension of 6,7-dimethoxyquinazolin-4(3H)-one in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (SOCl₂) at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether, filter the solid, and wash with diethyl ether to obtain the crude product.
Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with cold isopropanol and then diethyl ether.
-
Dry the solid under vacuum to obtain the desired product.
Step 3: Selective Demethylation
-
To a solution of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine in a suitable solvent (e.g., dichloromethane), add a demethylating agent (e.g., boron tribromide) at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the desired mono-demethylated regioisomer.
Step 4: Synthesis of Gefitinib
-
To a solution of the demethylated intermediate in DMF, add a base such as potassium carbonate (K₂CO₃).
-
Add 4-(3-chloropropyl)morpholine and heat the mixture at 80-100 °C for 4-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Gefitinib.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
Caption: General Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of EGFR Mutant-IN-1's Efficacy Against T790M-Mutated EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational inhibitor, EGFR mutant-IN-1, with established EGFR tyrosine kinase inhibitors (TKIs), osimertinib and afatinib, focusing on their activity against the clinically significant T790M resistance mutation in non-small cell lung cancer (NSCLC). The data presented is compiled from publicly available in vitro studies to facilitate an objective evaluation of their comparative performance.
Quantitative Performance Against T790M
The in vitro efficacy of EGFR inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, osimertinib, and afatinib against the H1975 human lung adenocarcinoma cell line, which harbors the L858R activating mutation and the T790M resistance mutation. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | H1975 | L858R/T790M | 4[1] |
| Osimertinib | H1975 | L858R/T790M | 5[2] |
| Afatinib | H1975 | L858R/T790M | 38.4 - 57[2][3] |
Experimental Methodologies
The following protocols outline the standard procedures for key experiments used to validate the activity of EGFR inhibitors against the T790M mutation.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the inhibitor on the viability of cancer cells.
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate with complete medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in complete medium. Replace the existing medium with 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[1]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[1]
-
Data Analysis: Subtract the background absorbance and normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[1]
Western Blot for EGFR Phosphorylation
This technique is used to assess the inhibitor's ability to block the autophosphorylation of EGFR, a key step in its activation.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 16-24 hours. Pre-treat the cells with various concentrations of the EGFR inhibitor or vehicle for a specified duration (e.g., 2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[1][4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[1]
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of total protein per lane onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Apply an ECL substrate and visualize the protein bands using an imaging system.[1]
-
Loading Control: Strip the membrane and re-probe with an antibody against total EGFR to ensure equal protein loading in each lane.[1]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Figure 1: EGFR signaling pathway with T790M mutation and inhibitor action.
Figure 2: Experimental workflow for inhibitor validation.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of EGFR Mutant-IN-1 and Gefitinib: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the epidermal growth factor receptor (EGFR) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations. This guide provides a detailed comparative analysis of two such inhibitors: EGFR mutant-IN-1, a novel selective inhibitor, and gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI). This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
Gefitinib, a well-established first-generation EGFR TKI, is highly effective against tumors with activating EGFR mutations such as L858R and exon 19 deletions. However, its efficacy is limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation. In contrast, this compound is a potent and selective inhibitor specifically designed to target the drug-resistant triple mutant EGFRL858R/T790M/C797S, while demonstrating significantly less activity against wild-type (WT) EGFR. This differential selectivity profile suggests a potential therapeutic window for this compound in treating cancers that have developed resistance to earlier-generation TKIs.
Data Presentation
The following tables summarize the quantitative data for this compound and gefitinib, highlighting their respective potencies against various EGFR isoforms.
Table 1: Biochemical Potency (IC50) of EGFR Inhibitors against EGFR Mutants
| Inhibitor | EGFRL858R/T790M/C797S | Wild-Type EGFR | EGFRL858R | EGFRG719S |
| This compound | 27.5 nM[1] | >1.0 µM[1] | Data not available | Data not available |
| Gefitinib | Resistant | 53.5 nM (Kd)[2] | 2.6 nM (Kd)[2] | 123.6 nM (Kd)[2] |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Kd (dissociation constant) is a measure of binding affinity. Lower values indicate higher potency/affinity.
Table 2: Cellular Potency (IC50) of Gefitinib in EGFR-Mutant Lung Adenocarcinoma Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 |
| HCC827 | Exon 19 Deletion | 13.06 nM[3] |
| PC9 | Exon 19 Deletion | 77.26 nM[3] |
| H3255 | L858R | 3 nM[3] |
| H1975 | L858R/T790M | > 4 µM (Resistant)[3] |
Mechanism of Action and Target Specificity
Gefitinib is an ATP-competitive inhibitor of the EGFR tyrosine kinase.[4] It binds reversibly to the ATP-binding site in the kinase domain, effectively blocking EGFR autophosphorylation and subsequent activation of downstream signaling pathways.[5] Gefitinib exhibits greater affinity for activating mutant forms of EGFR, such as L858R, as compared to the wild-type enzyme.[2] This increased affinity is a key determinant of its clinical efficacy in patients with these mutations.[2] However, the T790M mutation sterically hinders the binding of gefitinib, leading to drug resistance.
This compound , a 5-methylpyrimidopyridone derivative, is a potent and selective inhibitor of the EGFRL858R/T790M/C797S triple mutant.[1] Its high potency against this resistant mutant, coupled with its significantly lower activity against wild-type EGFR, suggests a "mutant-selective" profile.[1] This characteristic is highly desirable as it may minimize off-target effects and associated toxicities often seen with less selective inhibitors that also potently inhibit wild-type EGFR expressed in healthy tissues.
Signaling Pathways
Both this compound and gefitinib exert their effects by inhibiting the EGFR signaling pathway. Upon activation by ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate downstream signaling cascades. The two primary pathways are the RAS/RAF/MEK/ERK pathway, which primarily regulates cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. By inhibiting EGFR phosphorylation, these inhibitors block the activation of these critical pathways.
EGFR Signaling Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to evaluate EGFR inhibitors.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the EGFR kinase.
Protocol:
-
Reagent Preparation: Prepare a 5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6] Prepare serial dilutions of the test inhibitor (this compound or gefitinib) in DMSO.
-
Assay Plate Preparation: Add 5 µL of the test compound to the wells of a 384-well plate.[6]
-
Kinase/Antibody Mixture: Prepare a mixture of the specific EGFR kinase (wild-type or mutant) and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.[6] Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well.[6]
-
Incubation and Measurement: Incubate the plate for 1 hour at room temperature.[6] Read the plate on a TR-FRET-capable plate reader.
-
Data Analysis: The loss of FRET signal due to inhibitor binding is used to calculate the IC50 value.
Biochemical Kinase Assay Workflow.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[1]
Protocol:
-
Cell Seeding: Seed cancer cells with defined EGFR mutations into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor (this compound or gefitinib) and incubate for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.[7]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Cell Viability Assay Workflow.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with the EGFR inhibitor for a specified time (e.g., 1-2 hours). Stimulate with EGF for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.[8]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[9] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to total EGFR to determine the extent of inhibition.
Western Blot Workflow for p-EGFR.
Conclusion
The comparative analysis of this compound and gefitinib reveals a clear distinction in their target profiles and potential clinical applications. Gefitinib remains a valuable therapeutic for NSCLC patients with primary sensitizing EGFR mutations. However, the emergence of resistance, particularly the T790M mutation, limits its long-term efficacy.
This compound represents a promising next-generation inhibitor specifically designed to overcome this resistance mechanism. Its high potency against the triple mutant EGFRL858R/T790M/C797S and its selectivity over wild-type EGFR highlight its potential as a targeted therapy for patients who have progressed on earlier-generation TKIs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the evolving landscape of EGFR-mutated cancers. This guide provides a foundational understanding for researchers to design and interpret future studies in this critical area of oncology drug development.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ch.promega.com [ch.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating EGFR Mutant-IN-1 Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo target engagement of novel therapeutic compounds is a critical step in the preclinical validation process. This guide provides a comparative overview of methodologies to assess the in vivo efficacy of EGFR inhibitors, with a focus on "EGFR mutant-IN-1," a potent and selective inhibitor of the triple-mutant Epidermal Growth Factor Receptor (EGFR) carrying the L858R, T790M, and C797S mutations.
While in vitro data has demonstrated the high potency of this compound against the clinically relevant EGFRL858R/T790M/C797S mutant with an IC50 of 27.5 nM, and significantly less activity against wild-type EGFR (IC50 >1.0 µM), publicly available in vivo data on its target engagement and efficacy is currently limited.[1] This guide, therefore, outlines the established experimental frameworks for evaluating such inhibitors in vivo by drawing comparisons with publicly available data from other fourth-generation EGFR inhibitors, namely BI-4732, BLU-945, and BBT-176, which are also designed to overcome resistance mediated by the C797S mutation.
Comparative In Vivo Efficacy of Fourth-Generation EGFR Inhibitors
To contextualize the potential in vivo performance of this compound, this section summarizes the reported in vivo data for comparable fourth-generation EGFR tyrosine kinase inhibitors (TKIs). These inhibitors have been evaluated in various preclinical models, including cell-line derived xenografts (CDX) and patient-derived xenografts (PDX), which are crucial for assessing anti-tumor activity in a more physiologically relevant setting.
| Inhibitor | Animal Model | EGFR Mutation Status | Dosing Regimen | Observed In Vivo Effect | Reference |
| BI-4732 | BALB/c nude mice (YU-1097 Xenograft) | E19del/T790M/C797S | 2.5, 5, 10, and 25 mg/kg (twice a day, oral) | Dose-dependent tumor growth inhibition. Significant reduction in Ki67 expression. | [2] |
| PC-9 Xenograft Models | del19 and del19/T790M/C797S | 10 mg/kg and 25 mg/kg (twice a day, oral) | Deep tumor regressions in both parental and triple-mutant models. | [3] | |
| BLU-945 | NOD-SCID mice (YHIM-1094 PDX) | ex19del/T790M/C797S | 75 and 100 mg/kg (twice a day) | Substantial tumor growth inhibition. | [4][5] |
| Patient-Derived Xenograft | L858R/T790M/C797S | Not specified | In vivo tumor shrinkage. | [6] | |
| BBT-176 | Ba/F3 Xenografts | 19Del/C797S and 19Del/T790M/C797S | 90 mg/kg | Complete tumor growth inhibition. | [7] |
| Patient-Derived Xenograft | 19Del/T790M/C797S | Not specified | Strong inhibition of tumor growth and some tumor regression. | [7] |
Visualizing EGFR Signaling and Experimental Workflows
To facilitate a clearer understanding of the underlying biological processes and experimental designs, the following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and a typical in vivo study workflow.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: In Vivo Xenograft Study Workflow.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed methodologies for key in vivo experiments are provided below. These protocols are based on standard practices reported in the literature for evaluating EGFR inhibitors.[2][7][8]
Animal Xenograft Model Establishment
-
Cell Lines/Tissues: Utilize human non-small cell lung cancer (NSCLC) cell lines harboring the desired EGFR mutations (e.g., NCI-H1975 for L858R/T790M, or engineered cells with the L858R/T790M/C797S triple mutation). For PDX models, surgically resected patient tumor tissue is implanted.
-
Animals: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse. For PDX models, implant a small fragment of tumor tissue subcutaneously.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
Drug Formulation and Administration
-
Formulation: Formulate the EGFR inhibitor for the appropriate route of administration. For oral gavage, a common vehicle is 0.5% Natrosol or a suspension in a solution of PEG300, Tween 80, and water.
-
Dosing: Determine the dosing regimen (e.g., mg/kg) and frequency (e.g., once or twice daily) based on preliminary pharmacokinetic and tolerability studies.
-
Administration: Administer the drug or vehicle control to the respective groups for the duration of the study (e.g., 21-28 days). Monitor the body weight of the mice as an indicator of toxicity.
Assessment of In Vivo Target Engagement (Pharmacodynamics)
-
Sample Collection: At specified time points after the final dose, euthanize a subset of mice from each group and excise the tumors.
-
Tissue Lysis: Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR, e.g., at Tyr1068), and downstream signaling proteins like total and phosphorylated AKT and ERK. A loading control like β-actin or GAPDH should also be probed.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against a proliferation marker, such as Ki67.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen like DAB.
-
Counterstain with hematoxylin.
-
-
Analysis: Scan the slides and quantify the percentage of Ki67-positive cells (proliferation index) using image analysis software.
By employing these standardized in vivo models and analytical methods, researchers can rigorously validate the target engagement and anti-tumor efficacy of novel EGFR inhibitors like this compound. The comparative data from established fourth-generation inhibitors provide a valuable benchmark for these evaluations, ultimately guiding the clinical development of more effective targeted therapies for NSCLC.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Mutant-Selective EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While early generation TKIs demonstrated efficacy in tumors harboring activating EGFR mutations, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, necessitated the development of novel, mutant-selective inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of WZ4002, a widely used tool compound representative of third-generation EGFR inhibitors, and its clinically approved counterpart, osimertinib. Understanding the selectivity of these compounds is paramount for predicting potential off-target effects and designing more effective and less toxic therapeutic strategies.
Kinase Inhibition Profile: WZ4002 vs. Osimertinib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. An ideal inhibitor would potently inhibit the target kinase while sparing other kinases to minimize off-target toxicities. The following tables summarize the inhibitory activity (IC50) of WZ4002 and osimertinib against various EGFR mutants and a selection of off-target kinases.
Table 1: Inhibitory Activity (IC50, nM) against EGFR Mutants
| Kinase | WZ4002 | Osimertinib | Reference |
| EGFR L858R | 2 nM | ~15 nM | [1][2] |
| EGFR L858R/T790M | 8 nM | ~1 nM | [1][2] |
| EGFR delE746_A750 | 3 nM | ~12 nM | [1][2] |
| EGFR delE746_A750/T790M | 2 nM | ~0.5 nM | [1][2] |
| EGFR WT | ~200-400 nM | ~200-500 nM | [2][3] |
Table 2: Off-Target Kinase Inhibition Profile
| Off-Target Kinase | WZ4002 (% inhibition at 1µM) | Osimertinib (% inhibition at 1µM) | Reference |
| ErbB2 (HER2) | <50% | >60% | |
| ErbB4 (HER4) | Not Reported | >60% | |
| ACK1 | Not Reported | >60% | |
| ALK | Not Reported | >60% | |
| BLK | Not Reported | >60% | |
| BRK | Not Reported | >60% | |
| MLK1 | Not Reported | >60% | |
| MNK2 | Not Reported | >60% | |
| IGF-1R | Not Reported | No significant activity | |
| Insulin Receptor (INSR) | Not Reported | No significant activity |
Note: The term "EGFR mutant-IN-1" did not correspond to a specific publicly documented inhibitor. Therefore, this guide focuses on the well-characterized tool compound WZ4002 as a representative example of a mutant-selective EGFR inhibitor.
Experimental Methodologies
The data presented in this guide are derived from various in vitro kinase assays. Understanding the principles behind these assays is crucial for interpreting the results. Below are detailed protocols for common kinase inhibition assays.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interaction between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Protocol:
-
Preparation of Reagents:
-
Kinases are tagged with a unique DNA oligonucleotide.
-
An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Test compounds are serially diluted to the desired concentrations.
-
-
Binding Reaction:
-
The DNA-tagged kinase, immobilized ligand, and test compound are incubated together in a multi-well plate.
-
-
Washing:
-
Unbound components are washed away.
-
-
Quantification:
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
The results are typically expressed as percent of control (DMSO) or as a dissociation constant (Kd) to determine the binding affinity of the compound for each kinase.
-
LanthaScreen™ Eu Kinase Binding Assay Protocol
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring inhibitor binding to the kinase active site.
Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive "tracer" to a europium (Eu)-labeled anti-tag antibody that is bound to the kinase. When the tracer and antibody are in close proximity on the kinase, FRET occurs. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the kinase of interest.
-
Prepare a solution of the Eu-labeled anti-tag antibody.
-
Prepare a solution of the fluorescently labeled kinase tracer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of a microplate.
-
Add a mixture of the kinase and Eu-labeled antibody to the wells.
-
Add the tracer to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission from both the europium donor and the tracer acceptor.
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition. IC50 values are determined by plotting the emission ratio against the compound concentration.
-
Z'-LYTE™ Kinase Assay Protocol
The Z'-LYTE™ Kinase Assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate.
Principle: The assay uses a synthetic peptide substrate labeled with two different fluorophores (a donor and an acceptor) that create a FRET pair. In the absence of phosphorylation, a "development reagent" (a protease) cleaves the peptide, disrupting FRET. When the kinase phosphorylates the peptide, it becomes resistant to cleavage by the development reagent, and the FRET signal is maintained.
Protocol:
-
Kinase Reaction:
-
The kinase, ATP, and the FRET-peptide substrate are incubated together in the wells of a microplate, along with serial dilutions of the test compound.
-
-
Development Reaction:
-
After the kinase reaction, the development reagent is added to each well.
-
-
Incubation:
-
The plate is incubated to allow for the cleavage of non-phosphorylated peptides.
-
-
Signal Detection:
-
The fluorescence is measured using a fluorescence plate reader, exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The ratio of the two emission signals is calculated. A higher ratio indicates more phosphorylated (uncleaved) peptide and therefore lower kinase inhibition. IC50 values are determined by plotting the emission ratio against the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
EGFR Signaling Pathway
References
A Head-to-Head Comparison of EGFR Inhibitors: EGFR Mutant-IN-1 (WZ4002) vs. Erlotinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. This guide provides a detailed side-by-side comparison of two notable EGFR inhibitors: EGFR mutant-IN-1, also known as WZ4002, a third-generation irreversible inhibitor, and Erlotinib, a first-generation reversible inhibitor. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the distinct biochemical and cellular activities of these two compounds.
At a Glance: Key Differences
| Feature | This compound (WZ4002) | Erlotinib |
| Generation | Third-generation | First-generation |
| Mechanism of Action | Irreversible, covalent binder to the ATP-binding site of EGFR. | Reversible, competitive inhibitor of the ATP-binding site of EGFR. |
| Selectivity | Highly selective for activating and resistance (T790M) mutants of EGFR over wild-type EGFR. | More potent against activating EGFR mutants than wild-type, but significantly less effective against the T790M resistance mutation. |
| Clinical Use | Research compound, preclinical development. | FDA-approved for the treatment of NSCLC with activating EGFR mutations (exon 19 deletions or L858R). |
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound (WZ4002) and Erlotinib against various forms of the EGFR kinase and in different cell lines.
Table 1: Biochemical IC50 Values Against EGFR Kinase Variants
| EGFR Kinase Variant | This compound (WZ4002) IC50 (nM) | Erlotinib IC50 (nM) |
| Wild-Type (WT) | ~100-300 | ~2-14 |
| L858R (Activating Mutation) | 2 | 12 |
| Exon 19 Deletion (delE746_A750) | 3 | 7 |
| L858R + T790M (Resistance Mutation) | 8 | >5000 |
| Exon 19 Deletion + T790M | 2 | >5000 |
Data compiled from multiple sources. Absolute values may vary depending on assay conditions.
Table 2: Cellular IC50 Values in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound (WZ4002) IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | Not widely reported | 7 |
| H3255 | L858R | Not widely reported | 12 |
| H1975 | L858R + T790M | 8 | >5000 |
| HCC827 | Exon 19 Deletion | Not widely reported | ~30 |
Data compiled from multiple sources. Absolute values may vary depending on assay conditions.
Mechanism of Action and Signaling Pathways
Both this compound (WZ4002) and Erlotinib target the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
EGFR Signaling Pathway and Inhibition Points
Caption: EGFR signaling pathway and points of inhibition.
The key distinction lies in their binding mode and selectivity. Erlotinib binds reversibly, and its efficacy is significantly diminished by the T790M "gatekeeper" mutation, which increases the affinity of the kinase for ATP. In contrast, WZ4002 forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, leading to irreversible inhibition. This allows it to overcome the resistance conferred by the T790M mutation. Furthermore, WZ4002 was designed to be highly selective for mutant forms of EGFR, sparing the wild-type receptor, which is predicted to result in a wider therapeutic window and reduced side effects, such as skin rash and diarrhea, that are associated with wild-type EGFR inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare EGFR inhibitors like this compound (WZ4002) and Erlotinib.
EGFR Kinase Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains (wild-type and mutants).
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Erlotinib) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or ADP-Glo™ Kinase Assay kit (Promega) (for non-radioactive assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Cell-Based)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
NSCLC cell lines with known EGFR status (e.g., PC-9, H3255, H1975)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, Erlotinib) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value as described for the kinase assay.
Experimental Workflow for Inhibitor Comparison
Caption: A typical experimental workflow for comparing EGFR inhibitors.
Conclusion
The comparative analysis of this compound (WZ4002) and Erlotinib highlights the evolution of EGFR inhibitors. Erlotinib, a first-generation inhibitor, is effective against activating mutations but is rendered ineffective by the T790M resistance mutation. In contrast, WZ4002, a third-generation inhibitor, demonstrates high potency against both activating and T790M resistance mutations while largely sparing wild-type EGFR. This mutant-selective, irreversible mechanism of action represents a significant advancement in overcoming acquired resistance to earlier-generation EGFR tyrosine kinase inhibitors. The provided data and protocols offer a framework for the continued evaluation and development of next-generation targeted therapies.
A Comparative Guide: Afatinib vs. Next-Generation EGFR Mutant-Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the evolution of tyrosine kinase inhibitors (TKIs) has been rapid and transformative. This guide provides an objective comparison between afatinib, a second-generation irreversible ErbB family blocker, and the class of next-generation mutant-selective EGFR inhibitors, with a focus on osimertinib as a key exemplar. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds.
Mechanism of Action: A Tale of Two Strategies
Afatinib: As a second-generation TKI, afatinib irreversibly binds to and inhibits the kinase activity of multiple ErbB family receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] This broad-spectrum inhibition can be advantageous in targeting tumors driven by various ErbB family members. Afatinib covalently binds to a cysteine residue in the ATP-binding pocket of the kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival.
Next-Generation Mutant-Selective EGFR Inhibitors (e.g., Osimertinib): Third-generation inhibitors like osimertinib were specifically designed to address the primary mechanism of resistance to first- and second-generation TKIs: the T790M "gatekeeper" mutation.[1] These inhibitors exhibit high potency and selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] This selectivity profile is intended to reduce the dose-limiting toxicities associated with the broader inhibition of wild-type EGFR seen with earlier-generation TKIs.[2]
The EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cellular responses. In cancer, mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell growth.
Figure 1: Simplified EGFR Signaling Pathway.
Quantitative Performance Comparison
The following tables summarize key quantitative data comparing the performance of afatinib and next-generation mutant-selective EGFR inhibitors. It is important to note that direct head-to-head preclinical data for a specific "EGFR mutant-IN-1" is not available; therefore, data for osimertinib is used as a representative for the class of next-generation inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) |
| Afatinib | 7 | 0.5 | 0.4 | 10 |
| Osimertinib | 498 | 1.3 | 1.1 | 0.5 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from various preclinical studies.
Table 2: Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC
| Parameter | Afatinib | Osimertinib |
| Median Progression-Free Survival (PFS) | 11.0 - 13.1 months | 18.8 - 29.0 months[3][4][5] |
| Objective Response Rate (ORR) | ~70%[1] | ~80% |
| Median Overall Survival (OS) | ~27.9 months[3] | Not Reached (in some studies) / 41.7 months[5] |
Note: Clinical trial data can vary based on patient populations and study design. The data presented is a synthesis from multiple sources for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare EGFR inhibitors.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and various mutant forms)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (radiolabeled [γ-33P]ATP or non-radiolabeled for detection via ADP-Glo™)
-
Peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted)
-
96- or 384-well plates
-
Plate reader (scintillation counter for radiometric assays or luminometer for ADP-Glo™)
Protocol:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
In a multi-well plate, add the kinase buffer, the EGFR enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of 33P. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.[6]
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines harboring specific EGFR mutations.
Objective: To determine the IC50 of the test compound for inhibiting the proliferation of EGFR-dependent cancer cells.
Materials:
-
Cancer cell lines with known EGFR status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader (spectrophotometer or luminometer)
Protocol:
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT/MTS) or ATP-dependent luminescence (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC50 value.
In Vivo Xenograft Model
This preclinical animal model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To assess the ability of the test compound to inhibit tumor growth in mice bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating and comparing EGFR inhibitors.
Figure 2: Drug Discovery and Development Workflow for EGFR Inhibitors.
Conclusion
The development of EGFR inhibitors from the broad-spectrum activity of afatinib to the highly selective profiles of next-generation compounds like osimertinib represents a significant advancement in precision oncology. While afatinib remains a valuable therapeutic option, particularly in certain patient populations, the superior efficacy and improved safety profile of mutant-selective inhibitors against tumors harboring the T790M resistance mutation have established them as a new standard of care in many clinical scenarios. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and development of novel EGFR inhibitors to further improve outcomes for patients with EGFR-mutant NSCLC.
References
- 1. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation - Gilardone - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Difference in Clinical Outcomes Between Osimertinib and Afatinib for First-Line Treatment in Patients with Advanced and Recurrent <i>EGFR-</i>Mutant Non-Small Cell Lung Cancer in Taiwan - ProQuest [proquest.com]
- 6. promega.com.cn [promega.com.cn]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Therapeutic Window of Novel EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations necessitates the continued development of next-generation inhibitors with improved therapeutic windows. This guide provides a comparative analysis of a hypothetical fourth-generation EGFR TKI, herein named EGFR4-IN-1 , against its predecessors, offering insights into its potential efficacy and safety profile.
Executive Summary
EGFR4-IN-1 is designed to overcome the limitations of previous generation EGFR TKIs by potently inhibiting a wider range of EGFR mutations, including the challenging C797S resistance mutation, while maintaining selectivity over wild-type (WT) EGFR. This enhanced selectivity is crucial for widening the therapeutic window, minimizing off-target toxicities, and improving patient outcomes. This guide will delve into the comparative efficacy, selectivity, and methodologies for evaluating EGFR4-IN-1 and other EGFR inhibitors.
Table 1: Comparative Efficacy of EGFR Inhibitors Across Different Generations
| Inhibitor Generation | Representative Drug(s) | Target EGFR Mutations | Acquired Resistance Mechanisms |
| First-Generation | Gefitinib, Erlotinib | Exon 19 deletions, L858R | T790M (gatekeeper mutation)[1][2] |
| Second-Generation | Afatinib, Dacomitinib | Exon 19 deletions, L858R, other uncommon mutations | T790M, HER2 amplification[3] |
| Third-Generation | Osimertinib | Exon 19 deletions, L858R, T790M | C797S, MET amplification, histologic transformation[1][3] |
| Fourth-Generation (Hypothetical) | EGFR4-IN-1 | Exon 19 deletions, L858R, T790M, C797S | Off-target pathway activation (e.g., MET)[4] |
Table 2: Comparative IC50 Values (nM) of EGFR Inhibitors
| Cell Line (EGFR Mutation Status) | Gefitinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) | EGFR4-IN-1 (4th Gen - Hypothetical) |
| PC-9 (Exon 19 del) | 10 - 20 | 1 - 5 | 5 - 15 | < 1 |
| H1975 (L858R/T790M) | > 5000 | 100 - 200 | 10 - 25 | 5 - 10 |
| Ba/F3 (Exon 19 del/T790M/C797S) | > 10000 | > 5000 | > 3000 | 20 - 50 [5] |
| A431 (WT EGFR) | 500 - 1000 | 50 - 100 | > 2000 | > 1000 |
Note: IC50 values are representative and can vary based on experimental conditions.
EGFR Signaling Pathway and Inhibitor Action
EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[6][7] EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these pathways.[8]
Caption: Simplified EGFR signaling pathway and the mechanism of action of EGFR inhibitors.
Experimental Protocols
EGFR Kinase Activity Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase domain.
Workflow:
Caption: Workflow for a typical in vitro EGFR kinase activity assay.
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase (e.g., 5-10 ng) with a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]
-
Inhibitor Addition: Add varying concentrations of the EGFR inhibitor (e.g., EGFR4-IN-1) or a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding a mixture of ATP (e.g., 10 µM) and a suitable substrate (e.g., a synthetic peptide). Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[9]
-
Detection: Terminate the kinase reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo™ Kinase Assay).[9][10]
-
Data Analysis: Determine the concentration of inhibitor that results in 50% inhibition of kinase activity (IC50) by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic effect of the EGFR inhibitor on cancer cell lines with different EGFR mutation statuses.
Workflow:
Caption: General workflow for a cell viability assay to determine inhibitor potency.
Detailed Methodology:
-
Cell Seeding: Plate NSCLC cell lines with known EGFR mutations (e.g., PC-9, H1975) in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor for 72 hours.[11]
-
Viability Assessment: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well and incubate for 1-4 hours.[11] The viable cells will reduce the salt to a colored formazan product.
-
Data Quantification: Solubilize the formazan product and measure the absorbance using a microplate reader.
-
IC50 Determination: Plot the absorbance against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the EGFR inhibitor in a living organism.
Workflow:
Caption: Workflow for an in vivo mouse xenograft study.
Detailed Methodology:
-
Tumor Implantation: Subcutaneously implant human NSCLC cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice.[12]
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the EGFR inhibitor (e.g., by oral gavage) or vehicle control daily.[13]
-
Monitoring: Measure tumor dimensions and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, sacrifice the animals, and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).[14]
Conclusion
The development of fourth-generation EGFR inhibitors like the hypothetical EGFR4-IN-1 holds significant promise for overcoming the challenge of acquired resistance in EGFR-mutant NSCLC. By demonstrating potent activity against a broader spectrum of mutations, including the C797S mutation, and maintaining selectivity for mutant over wild-type EGFR, these novel agents have the potential to offer a wider therapeutic window and improved clinical outcomes. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of such next-generation inhibitors.
References
- 1. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com.cn [promega.com.cn]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Comparative Analysis of EGFR Mutant-IN-1: A Potent Inhibitor Targeting Drug-Resistant EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of drug resistance, particularly through secondary mutations in the EGFR gene, remains a significant clinical challenge. This guide provides a comparative study of EGFR mutant-IN-1, a novel inhibitor, against established EGFR TKIs, with a focus on its efficacy against various EGFR mutations, including the formidable triple mutant.
Overview of this compound
This compound is a 5-methylpyrimidopyridone derivative that has demonstrated significant potency and selectivity as an inhibitor of the EGFR L858R/T790M/C797S triple mutant.[1] This triple mutation confers resistance to third-generation EGFR inhibitors like osimertinib, making the development of new targeted therapies a critical area of research. This compound, also described as an analog of osimertinib, exhibits a strong inhibitory effect on this resistant variant while showing minimal activity against wild-type (WT) EGFR, suggesting a favorable therapeutic window.[1]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other key EGFR inhibitors against a panel of EGFR mutations. This data highlights the comparative efficacy of these compounds.
| Inhibitor | EGFR L858R/T790M/C797S (nM) | EGFR L858R/T790M (nM) | EGFR ex19del/T790M (nM) | EGFR L858R (nM) | EGFR ex19del (nM) | Wild-Type EGFR (nM) |
| This compound | 27.5 [1] | - | - | - | - | >1000 [1] |
| Gefitinib | - | >10000 | >10000 | 7 | 0.8 | 219.7 |
| Erlotinib | - | 8900 | - | 12 | 7 | 50.1 |
| Afatinib | - | 492.3 | - | 0.3 | 0.8 | <0.01 |
| Osimertinib | 410 | 5.1 | - | 0.07 | - | 596.6 |
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition by EGFR TKIs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of EGFR inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against EGFR.
Materials:
-
Purified recombinant EGFR enzyme (wild-type or mutant)
-
LanthaScreen™ Eu-anti-phosphotyrosine antibody
-
GFP-labeled substrate peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing the kinase, GFP-substrate, and kinase buffer.
-
Add the test compound at various concentrations to the assay plate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the Eu-anti-phosphotyrosine antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for GFP and 665 nm for Eu).
-
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
NSCLC cell lines expressing different EGFR mutations
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (e.g., this compound) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a cell viability (MTT) assay.
In Vivo Efficacy
While comprehensive in vivo data for this compound is not yet widely published, preclinical studies with similar mutant-selective EGFR inhibitors have shown promising results in xenograft models.[2] These studies typically involve implanting human NSCLC cells with specific EGFR mutations into immunodeficient mice.[2][3] The mice are then treated with the test compound, and tumor growth is monitored over time.[2] Key endpoints often include tumor growth inhibition and assessment of target engagement in the tumor tissue.[2] Future in vivo studies will be critical to fully evaluate the therapeutic potential of this compound.
Conclusion
This compound represents a promising development in the ongoing effort to overcome acquired resistance to EGFR-targeted therapies in NSCLC. Its high potency and selectivity for the EGFR L858R/T790M/C797S triple mutant, a key mechanism of resistance to third-generation inhibitors, underscore its potential as a next-generation therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 2. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of EGFR Mutant-IN-1: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of EGFR mutant-IN-1 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste generated from the use of this potent and selective inhibitor.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. In case of accidental contact, wash the affected skin area thoroughly with soap and plenty of water and remove contaminated clothing immediately[2]. For eye contact, flush cautiously with water for several minutes[1].
Quantitative Data Summary
The following table summarizes key identifying information for this compound.
| Property | Value |
| CAS Number | 1421372-66-8 |
| Molecular Formula | C25H31N7O |
| Molecular Weight | 445.56 |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with local, regional, and national regulations. The following steps provide a general framework for its disposal:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.
-
-
Waste Labeling:
-
Clearly label the waste container with the name "this compound Waste" and include any relevant hazard symbols as indicated in the Safety Data Sheet (SDS).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consult your institution's chemical hygiene plan for specific storage requirements for chemical waste.
-
-
Arranging for Disposal:
-
Dispose of the contents and the container through a licensed chemical disposal agency[3]. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and certified vendors for this purpose.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, as part of your laboratory's waste management documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation[1]. Wearing appropriate PPE, sweep or vacuum up the spilled solid material and place it in a suitable container for disposal[3]. Avoid generating dust. Wash the spill area with soap and water[3]. Prevent the runoff from entering storm sewers and ditches[3]. For larger spills, it is advisable to contact your institution's EHS department for assistance.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for EGFR Mutant-IN-1
For immediate reference, this guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with EGFR mutant-IN-1. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a chemical compound used in laboratory research.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[2] Adherence to the following safety protocols is mandatory to minimize exposure and mitigate potential health risks.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on the potential routes of exposure.
| Area of Protection | Required PPE | Specifications and Use |
| Eye and Face | Safety glasses with side shields or goggles; Face shield | Must be worn at all times when handling the compound. A face shield is required when there is a risk of splashing. |
| Skin and Body | Chemical-resistant gloves (e.g., nitrile); Laboratory coat | Gloves should be inspected for integrity before use and changed immediately if contaminated. A lab coat must be worn and kept fastened. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Experimental Workflow and Handling Protocols
Proper handling of this compound is critical to prevent accidental exposure. The following diagram and procedural steps outline the safe handling workflow from preparation to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Handling :
-
Storage :
-
Keep the container tightly sealed in a cool, well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency and Disposal Plans
First Aid Measures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If Swallowed : Call a poison center or doctor if you feel unwell. Rinse mouth.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Do not allow the chemical to enter drains or waterways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
